(S)-LY3177833 hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H13ClFN5O |
|---|---|
Molecular Weight |
345.76 g/mol |
IUPAC Name |
(3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C16H12FN5O.ClH/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16;/h2-8H,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
BUUSXNWETXMKKU-NTISSMGPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-LY3177833 Hydrate: A Technical Whitepaper on its Mechanism of Action as a Cdc7 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-LY3177833 hydrate (B1144303) is a potent and orally active small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. By targeting Cdc7, (S)-LY3177833 hydrate disrupts the phosphorylation of the minichromosome maintenance (MCM) complex, leading to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical anti-tumor activity. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising therapeutic agent in oncology.
Introduction: The Role of Cdc7 in Cancer
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4 (dumb-bell former 4), it forms the active Dbf4-dependent kinase (DDK) complex.[2] The DDK complex is essential for the firing of replication origins during the S phase of the cell cycle.[1] Its primary substrate is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[2] Phosphorylation of the MCM complex by Cdc7 is a crucial step for the initiation of DNA unwinding and the subsequent recruitment of the DNA replication machinery.[2]
Many human cancers exhibit overexpression of Cdc7, which often correlates with aggressive tumor phenotypes and poor patient outcomes. This elevated expression and the reliance of cancer cells on robust DNA replication to sustain their rapid proliferation make Cdc7 an attractive therapeutic target.[3] Inhibition of Cdc7 in cancer cells has been shown to disrupt S-phase progression, induce replication stress, and lead to p53-independent apoptosis.[3] A key feature of Cdc7 inhibition is the potential for a therapeutic window, as normal, non-cancerous cells can tolerate its inhibition by arresting in the G1 phase of the cell cycle.[3]
This compound has emerged as a potent and selective inhibitor of Cdc7 kinase, demonstrating anti-tumor activity in preclinical models. This document will detail its mechanism of action, supported by available quantitative data and experimental methodologies.
Core Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the direct inhibition of Cdc7 kinase activity. As an orally active, ATP-competitive inhibitor, it binds to the active site of Cdc7, preventing the phosphorylation of its downstream substrates.[1][3] The primary and most well-characterized substrate of Cdc7 is the MCM2 subunit of the MCM complex.[3]
The inhibition of MCM2 phosphorylation (pMCM2) by this compound has a cascade of downstream effects that ultimately compromise the viability of cancer cells. The core mechanism can be summarized in the following key steps:
-
Inhibition of Origin Firing: By preventing the phosphorylation of the MCM complex, this compound blocks the initiation of DNA replication at replication origins.[1] This leads to a significant reduction in the rate of DNA synthesis.
-
Induction of Replication Stress: The stalling of replication forks and the accumulation of unreplicated DNA trigger a cellular response known as replication stress.[1]
-
Activation of DNA Damage Response: The cellular machinery senses replication stress as a form of DNA damage, leading to the activation of the ATR-Chk1 signaling pathway, a critical component of the DNA damage response checkpoint.[1]
-
Cell Cycle Arrest and Apoptosis: The sustained replication stress and DNA damage ultimately lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells.[3]
Quantitative Data Summary
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the available data on its inhibitory activity and anti-tumor efficacy.
| Parameter | Value | Assay Type |
| Cdc7 IC50 | 3.3 nM | Enzymatic Kinase Assay |
| pMCM2 IC50 | 290 nM | Cell-Based Assay |
| Table 1: In Vitro Inhibitory Activity of (S)-LY3177833.[3] |
| Cancer Cell Line | Treatment | Outcome |
| Hep3B | 10 μM (S)-LY3177833 for 4 days | Increased Senescence-Associated β-galactosidase (SA-β-gal) content |
| SW620 | 10.4-31.2 mg/kg (S)-LY3177833, oral gavage, twice a day for 2 weeks in mice | Dose-dependent tumor regression with no significant tumor growth for 2 weeks after treatment cessation. |
| Table 2: In Vitro and In Vivo Anti-Tumor Activity of (S)-LY3177833.[3] |
Signaling Pathway
The inhibition of Cdc7 by this compound initiates a signaling cascade centered around the disruption of DNA replication and the activation of the DNA damage response. The following diagram illustrates the key components of this pathway.
Caption: Cdc7 Inhibition Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Cdc7 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified Cdc7/Dbf4 kinase complex.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdc7 kinase.[4]
-
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a suitable peptide substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Scintillation counter or luminometer[4]
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the phosphorylation of the substrate. For radiometric assays, capture the phosphorylated substrate on a filter and measure radioactivity. For non-radiometric assays, follow the manufacturer's protocol for signal detection.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value using non-linear regression analysis.[4]
-
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based pMCM2 Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of MCM2 in a cellular context.
-
Objective: To determine the IC50 of this compound for the inhibition of MCM2 phosphorylation in cancer cells.
-
Materials:
-
Cancer cell line (e.g., COLO-205, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibody against phospho-MCM2 (pMCM2)
-
Primary antibody against total MCM2 or a loading control (e.g., β-actin)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
-
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration for normalization.
-
Detect pMCM2 levels using Western blot or ELISA.
-
Normalize the pMCM2 signal to total MCM2 or the loading control.
-
Calculate the percentage of pMCM2 inhibition relative to vehicle-treated control cells.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.
-
Objective: To assess the in vivo anti-tumor activity of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., SW620)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the specified dose and schedule (e.g., 10.4-31.2 mg/kg, twice daily for 14 days).[3]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Conclusion
This compound is a potent and selective inhibitor of Cdc7 kinase with a well-defined mechanism of action. By targeting a key regulator of DNA replication initiation, it effectively induces replication stress and subsequent apoptosis in cancer cells. The preclinical data, including its low nanomolar potency against Cdc7 and its ability to cause tumor regression in vivo, underscore its potential as a valuable therapeutic agent in oncology. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted to fully elucidate its clinical potential. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the therapeutic utility of this compound.
References
(S)-LY3177833 Hydrate: A Technical Guide to CDC7 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
(S)-LY3177833 hydrate (B1144303) is a potent and orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. Its ability to selectively target CDC7 has positioned it as a significant compound of interest in oncology research. This technical guide provides a comprehensive overview of (S)-LY3177833 hydrate, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDC7. CDC7, in conjunction with its regulatory subunit Dbf4, forms an active kinase complex that is essential for the initiation of DNA replication. The primary substrate of the CDC7-Dbf4 complex is the minichromosome maintenance (MCM) complex, a helicase required to unwind DNA at replication origins. By inhibiting CDC7, this compound prevents the phosphorylation of MCM proteins, thereby stalling DNA replication and inducing cell cycle arrest and senescence, particularly in cancer cells with specific genetic backgrounds, such as TP53 mutations.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of (S)-LY3177833.
| Parameter | Value | Assay/Model | Reference |
| IC50 vs. CDC7 Kinase | 3.3 nM | ADP production enzyme assay | [3] |
| IC50 vs. pMCM2 (S53) | 0.29 µM | H1299 cells | [3] |
Table 1: In Vitro Inhibitory Activity
| Cell Line | Treatment | Effect | Reference |
| Hep3B | 10 µM for 4 days | Increased SA-β-gal content (senescence) | [4] |
Table 2: Cellular Activity
| Model | Dosage | Administration | Outcome | Reference |
| SW620 human colorectal adenocarcinoma mouse xenograft | 10, 20, and 30 mg/kg | Oral gavage, twice a day for 2 weeks | Dose-dependent tumor growth reduction | [3] |
Table 3: In Vivo Efficacy
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDC7 signaling pathway and a general experimental workflow for evaluating CDC7 inhibitors.
CDC7 Signaling Pathway and Inhibition by this compound.
Experimental workflow for evaluating a CDC7 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CDC7 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against CDC7 kinase.
Principle: This assay measures the production of ADP, a product of the kinase reaction, to quantify enzyme activity.
Materials:
-
Recombinant human CDC7/Dbf4 enzyme complex
-
Substrate (e.g., a synthetic peptide derived from MCM2)
-
ATP
-
This compound (or LY3177833)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the CDC7/Dbf4 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of MCM2 Phosphorylation Assay (Cell-Based)
Objective: To assess the ability of this compound to inhibit the phosphorylation of the CDC7 substrate MCM2 in a cellular context.
Principle: This assay utilizes immunoblotting to detect the levels of phosphorylated MCM2 (pMCM2) in cells treated with the inhibitor.
Materials:
-
Human cancer cell line (e.g., H1299)
-
Cell culture medium and supplements
-
This compound (or LY3177833)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pMCM2 (Ser53), anti-total MCM2, anti-GAPDH (loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pMCM2 signal to total MCM2 and the loading control.
-
Calculate the IC50 for pMCM2 inhibition.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Principle: This study involves implanting human tumor cells into immunocompromised mice and assessing the effect of drug treatment on tumor growth.
Materials:
-
Immunocompromised mice (e.g., female athymic Balb/c nude mice)
-
Human cancer cell line (e.g., SW620)
-
This compound (or LY3177833) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of SW620 cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (e.g., twice daily) at the specified doses.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Conclusion
This compound is a well-characterized inhibitor of CDC7 kinase with demonstrated in vitro and in vivo anti-cancer activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of CDC7-targeted cancer therapy. Further investigation into its efficacy in various cancer models and in combination with other therapeutic agents is warranted.
References
(S)-LY3177833 Hydrate and its Role in Cell Cycle Arrest: A Technical Overview of Kinase Inhibition
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated as "(S)-LY3177833 hydrate (B1144303)." However, the identifier LY3177833 is listed as a synonym for LY3143921 hydrate, a known inhibitor of Cell Division Cycle 7 (CDC7) kinase[1]. Given the focus of the query on cell cycle arrest, this guide will provide an in-depth technical overview of the role of kinase inhibitors in this process, with a primary focus on FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, for which there is a substantial body of research. The principles and methodologies described are broadly applicable to the study of other kinase inhibitors that impact cell cycle progression, including potential CDC7 inhibitors like LY3143921.
Introduction to Kinase Inhibitors and Cell Cycle Control
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates, including proteins involved in cell cycle regulation. Dysregulation of kinase activity is a common feature of cancer, leading to uncontrolled cell proliferation. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics. These small molecules are designed to block the activity of specific kinases, thereby interrupting the signaling pathways that drive tumor growth and survival.
One of the key mechanisms by which kinase inhibitors exert their anti-cancer effects is by inducing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division and is controlled by a series of checkpoints. Kinase inhibitors can interfere with this process at various stages, leading to a halt in cell proliferation and, in some cases, apoptosis (programmed cell death).
The FLT3 Signaling Pathway and its Role in Cancer
FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells[2]. In certain cancers, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival[3][4]. The most common mutations are internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD)[2][5].
Activated FLT3 triggers several downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways[6][7][8]. These pathways collectively promote cell proliferation, inhibit apoptosis, and block differentiation, contributing to the malignant phenotype[3].
Mechanism of Cell Cycle Arrest by FLT3 Inhibitors
FLT3 inhibitors are designed to bind to the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of pro-proliferative signals leads to cell cycle arrest, primarily at the G1/S or G2/M phase transitions.
The inhibition of FLT3 signaling leads to the dephosphorylation of downstream targets such as STAT5 and ERK[5][9]. This can, in turn, affect the expression and activity of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs). For instance, inhibition of the FLT3 pathway can lead to the upregulation of CDK inhibitors like p21 and p27, which bind to and inactivate cyclin/CDK complexes, thereby preventing progression through the G1 phase of the cell cycle[10][11]. Some studies have also shown that FLT3 inhibitors can induce G2/M arrest[12][13].
Quantitative Data on FLT3 Inhibitor-Induced Cell Cycle Arrest
The efficacy of FLT3 inhibitors in inducing cell cycle arrest has been quantified in numerous preclinical studies. The following table summarizes representative data from the literature.
| Inhibitor | Cell Line | FLT3 Mutation | IC50 (µM) for Growth Inhibition | Cell Cycle Arrest Phase | Reference |
| Quizartinib (AC220) | MV4-11 | ITD | 0.001 | G1/S | [14] |
| FI-700 | MV4;11 | ITD | 0.014 | G1 | [9] |
| FI-700 | MOLM13 | ITD | 0.016 | G1 | [9] |
| PKC412 | Ba/F3-FLT3-ITD | ITD | ~0.01 | G1 | [7] |
| SU5416 | FLT3-ITD+ cells | ITD | 0.250 | Not Specified | [7] |
| SU5614 | FLT3-ITD+ cells | ITD | 0.100 | Not Specified | [7] |
| Sorafenib | MV4-11 | ITD | 0.00088 | Not Specified | [7] |
Experimental Protocols
The investigation of cell cycle arrest induced by kinase inhibitors relies on standard cell and molecular biology techniques. The following sections detail the protocols for two key experimental approaches: flow cytometry for cell cycle analysis and Western blotting for protein expression analysis.
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content[15]. Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell[16].
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat the cells with the kinase inhibitor of interest at various concentrations and for different time points. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS to rehydrate. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have DNA content between 2N and 4N.
Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for understanding the molecular mechanisms underlying cell cycle arrest, for example, by measuring the levels of cyclins, CDKs, and CDK inhibitors.
Protocol:
-
Cell Lysis: After treatment with the kinase inhibitor, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-cyclin D1). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.
Conclusion
While specific data on "(S)-LY3177833 hydrate" is not publicly available, the principles of kinase inhibitor-mediated cell cycle arrest are well-established. By targeting key signaling molecules like FLT3 or CDC7, these inhibitors can effectively halt the proliferation of cancer cells. The methodologies of flow cytometry and Western blotting are indispensable tools for elucidating the precise mechanisms by which these compounds exert their effects on the cell cycle. Further research into novel kinase inhibitors and their impact on cell cycle regulation holds significant promise for the development of more effective and targeted cancer therapies.
References
- 1. LY3143921 hydrate | C16H14FN5O2 | CID 156588327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LW-213 induces G2/M cell cycle arrest through AKT/GSK3β/β-catenin signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
(S)-LY3177833 Hydrate: A Technical Guide to its Role in DNA Replication Initiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (S)-LY3177833 hydrate (B1144303), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, and its critical role in the initiation of DNA replication. The document details the molecular mechanism of action, presents key quantitative data on its efficacy, outlines comprehensive experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in oncology drug development and cell cycle biology.
Introduction: The Critical Role of CDC7 in DNA Replication
The faithful duplication of the genome is a fundamental process for cell proliferation, and its initiation is tightly regulated to prevent genomic instability, a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase, in a complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), is an essential serine/threonine kinase that plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[1][2] The overexpression of CDC7 has been observed in a variety of human tumors, making it an attractive therapeutic target in oncology.[3]
(S)-LY3177833 hydrate is an orally active and selective inhibitor of CDC7 kinase.[3][4] By targeting CDC7, this compound effectively blocks the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells, which are often more dependent on CDC7 activity than normal cells. This targeted approach offers a promising therapeutic window for cancer treatment.
Mechanism of Action: Inhibition of the CDC7/Dbf4 Kinase Complex
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of CDC7 kinase. This inhibition prevents the phosphorylation of its key downstream substrate, the Minichromosome Maintenance (MCM) complex, specifically the MCM2 subunit.[5][6] The phosphorylation of MCM2 is a critical step for the recruitment of other replication factors, such as Cdc45, and the subsequent activation of the MCM complex's helicase activity. This helicase activity is essential for unwinding the DNA double helix at replication origins, a prerequisite for the initiation of DNA synthesis.[5][7]
By inhibiting CDC7-mediated phosphorylation of MCM2, this compound effectively stalls the assembly of the pre-initiation complex (pre-IC) and prevents the firing of replication origins, thereby halting DNA replication and inducing replication stress.[8]
Signaling Pathway of DNA Replication Initiation
Caption: CDC7-Mediated DNA Replication Initiation Pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other representative CDC7 inhibitors.
Table 1: In Vitro Potency of CDC7 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| (S)-LY3177833 | CDC7 | Kinase Assay | 3.3 | [3] |
| pMCM2 (cellular) | Western Blot | 290 | [3] | |
| XL413 | CDC7 | Kinase Assay | 1.5 | [8] |
| TAK-931 (Simurosertib) | CDC7 | Kinase Assay | 1.1 | [9] |
Table 2: Preclinical Pharmacokinetics of a Representative Oral CDC7 Inhibitor (Data for a similar compound)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 | Oral | 1500 | 2 | 8500 | 55.8 | [10] |
| Dog | 5 | Oral | 800 | 4 | 6200 | 72.4 | [10] |
| Monkey | 5 | Oral | 1200 | 1 | 7100 | 88.0 | [10] |
Note: Specific preclinical pharmacokinetic data for this compound is not publicly available. The data presented is for a representative orally bioavailable small molecule kinase inhibitor to illustrate typical pharmacokinetic profiles.
Table 3: In Vivo Efficacy of a Representative CDC7 Inhibitor in Xenograft Models
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer (ARID1a-mutated) | NXP800 (35 mg/kg) | QD, 5 days/week | 81 | [11] |
| NSCLC (EBC-1) | GNE-A (13 mg/kg/day) | QD | 90 | [10] |
| Small-Cell Lung Cancer (H69-AR) | XL413 (20 mg/kg) + Chemo | Combination | Significant | [8] |
Note: Specific in vivo efficacy data for this compound is not publicly available. The data presented is for representative CDC7 inhibitors to demonstrate anti-tumor activity in preclinical models.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro CDC7 Kinase Assay
This assay determines the direct inhibitory effect of this compound on CDC7 kinase activity.
Materials:
-
Recombinant human CDC7/Dbf4 kinase complex
-
MCM2 peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microtiter plate, add the diluted inhibitor, recombinant CDC7/Dbf4 kinase, and the MCM2 peptide substrate.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro CDC7 Kinase Assay
Caption: Workflow for In Vitro CDC7 Kinase Assay.
Western Blot Analysis of MCM2 Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of the endogenous CDC7 substrate, MCM2.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41 or Ser108), anti-total-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.
Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU) labeling solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in multi-well plates.
-
Treat cells with a range of concentrations of this compound for a desired period (e.g., 48-72 hours).
-
Add EdU labeling solution to the cells and incubate for a short period (e.g., 2 hours) to label cells undergoing DNA synthesis.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Stain the nuclei with a counterstain.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells to determine the effect of the inhibitor on cell proliferation.
Logical Relationship: From Mechanism to Cellular Effect
Caption: Logical Flow from Target Inhibition to Cellular Outcome.
Conclusion
This compound is a promising therapeutic agent that targets a key vulnerability in cancer cells – their reliance on robust DNA replication for uncontrolled proliferation. By selectively inhibiting CDC7 kinase, this compound effectively disrupts the initiation of DNA synthesis, leading to cell cycle arrest and tumor growth inhibition. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other CDC7 inhibitors as novel cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Node Attributes | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Identification of Mcm2 phosphorylation sites by S-phase-regulating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - CDC7 kinase inhibitor - LARVOL VERI [veri.larvol.com]
- 10. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
The Discovery and Synthesis of (S)-LY3177833 Hydrate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of (S)-LY3177833 hydrate (B1144303), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This document details the mechanism of action, experimental protocols for its evaluation, and a plausible synthetic route to the active pharmaceutical ingredient.
Introduction to (S)-LY3177833 and its Target: CDC7 Kinase
Discovery and Preclinical Development
While specific details regarding the initial discovery of the hydrate form of (S)-LY3177833 are not extensively published in the public domain, the development of CDC7 inhibitors like (S)-LY3177833 is the result of extensive research efforts by companies such as Eli Lilly.[4] The discovery process for such targeted therapies typically involves high-throughput screening of compound libraries, followed by lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The selection of a specific crystalline form, such as a hydrate, is a critical step in drug development, often aimed at improving stability, solubility, and manufacturability.
Physicochemical and Pharmacokinetic Properties
(S)-LY3177833 has been characterized as a potent inhibitor of CDC7 kinase. The following table summarizes key quantitative data reported for the compound.
| Parameter | Value | Reference |
| IUPAC Name | (3R)-3-(5-Fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1-isoindolinone | N/A |
| Molecular Formula | C₁₆H₁₂FN₅O | [1] |
| Molecular Weight | 309.3 g/mol | [1] |
| CDC7 Kinase IC₅₀ | 3.3 nM | N/A |
| pMCM2 IC₅₀ (in cells) | 290 nM | N/A |
Synthesis of (S)-LY3177833 Hydrate
A detailed, step-by-step synthesis protocol for this compound is proprietary information. However, based on the chemical structure, a plausible synthetic route can be postulated. The synthesis of the core isoindolinone scaffold likely involves the construction of the pyrazole (B372694) and fluoropyrimidine-substituted rings onto a central benzene (B151609) ring. The final step would involve a hydration process to form the stable monohydrate.
A general procedure for the formation of a hydrate of a pharmaceutical compound involves dissolving the anhydrous form in a suitable solvent or solvent mixture containing water and allowing the hydrate to crystallize through cooling, anti-solvent addition, or evaporation. The specific conditions (e.g., solvent, temperature, and crystallization time) would be optimized to ensure the consistent formation of the desired crystalline hydrate form.
Characterization of the Hydrate Form
The characterization of a hydrate form is crucial to ensure its identity, purity, and stability. Standard analytical techniques are employed for this purpose. While specific data for this compound is not publicly available, the following table outlines the expected characterization methods and their significance.
| Analytical Technique | Purpose |
| X-Ray Powder Diffraction (XRPD) | To identify the unique crystalline structure of the hydrate and distinguish it from anhydrous or other polymorphic forms.[5] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion of the hydrate, and to detect any phase transitions upon heating. |
| Thermogravimetric Analysis (TGA) | To quantify the water content of the hydrate by measuring the weight loss upon heating. |
| Karl Fischer Titration | To provide a precise measurement of the water content. |
| Infrared (IR) Spectroscopy | To identify characteristic vibrational bands associated with the molecule and the presence of water. |
Mechanism of Action and Signaling Pathway
(S)-LY3177833 inhibits the kinase activity of CDC7, preventing the phosphorylation of its downstream target, the MCM2 subunit of the MCM complex. This inhibition blocks the initiation of DNA replication, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.
Experimental Protocols
In Vitro CDC7 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (S)-LY3177833 against CDC7 kinase.
Materials:
-
Recombinant human CDC7/Dbf4 complex
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
(S)-LY3177833 stock solution in DMSO
-
96-well assay plates
-
Detection reagents (e.g., for ADP-Glo™ Kinase Assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of (S)-LY3177833 in kinase reaction buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the CDC7/Dbf4 enzyme and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, this involves adding a detection reagent that converts the ADP produced into a light signal.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular MCM2 Phosphorylation Assay
Objective: To assess the in-cell inhibitory activity of (S)-LY3177833 on CDC7 by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell line (e.g., a human colorectal adenocarcinoma cell line)
-
Cell culture medium and supplements
-
(S)-LY3177833 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
-
Chemiluminescence detection system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (S)-LY3177833 or a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against phospho-MCM2.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-MCM2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of MCM2 phosphorylation.
Experimental and Discovery Workflow
The discovery and development of a targeted therapy like this compound follows a structured workflow.
Conclusion
This compound is a potent CDC7 kinase inhibitor with potential applications in oncology. Its mechanism of action, involving the disruption of DNA replication initiation, provides a targeted approach to cancer therapy. This guide has provided an overview of its discovery, a plausible synthetic strategy, and key experimental protocols for its characterization and evaluation. Further research and clinical development will continue to define the therapeutic potential of this and other CDC7 inhibitors.
References
- 1. LY-3177833 - LKT Labs [lktlabs.com]
- 2. 3D Pharmacophore Model-Assisted Discovery of Novel CDC7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]
- 4. How Cancer Research UK started early clinical development of Eli Lilly's Cdc7 Inhibitor [informaconnect.com]
- 5. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-LY3177833 Hydrate: A Technical Overview of a Potent CDC7 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 hydrate (B1144303), also known as LY3143921 hydrate, is an orally bioavailable small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is often overexpressed in various cancer types, making it a compelling target for anticancer therapies.[1][2] By inhibiting CDC7, (S)-LY3177833 disrupts the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for (S)-LY3177833 hydrate.
Chemical Structure and Properties
This compound is the hydrated form of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one.[1] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate[1] |
| Synonyms | LY3143921 hydrate, LY3177833 (monohydrate)[1] |
| CAS Number | 1627696-53-0 (for monohydrate)[1] |
| Molecular Formula | C16H14FN5O2[4] |
| Molecular Weight | 327.31 g/mol [4] |
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Limited solubility in PBS (pH 7.2) at 0.3 mg/mL.[5] |
| Storage | Store at -20°C for long-term stability.[3] |
Mechanism of Action and Biological Activity
(S)-LY3177833 is a potent and selective ATP-competitive inhibitor of CDC7 kinase.[1][6] The primary downstream target of CDC7 is the MCM2 subunit of the MCM complex.[3] Inhibition of CDC7 by (S)-LY3177833 prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA replication and inducing replication stress, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]
Signaling Pathway
In Vitro Activity
| Target | Assay Type | IC50 |
| CDC7 Kinase | Enzymatic Assay | 3.3 nM[3] |
| pMCM2 (in H1299 cells) | Cellular Assay | 290 nM[3] |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from a first-in-human Phase I clinical trial in patients with advanced solid tumors.[1] The compound was administered orally.
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng.hr/mL) | t1/2 (hr) | Vz/F (L) | CL/F (L/hr) |
| 30 | 16.5 - 28.5 | 2.0 - 4.0 | 170 - 279 | 11.2 - 17.5 | 1080 - 1560 | 108 - 176 |
| 60 | 35.8 - 72.8 | 2.0 - 6.0 | 419 - 945 | 13.9 - 18.2 | 872 - 1560 | 63.5 - 143 |
| 120 | 104 - 239 | 2.0 - 4.0 | 1340 - 2800 | 13.5 - 18.0 | 569 - 1040 | 42.9 - 89.6 |
| 180 | 185 - 347 | 2.0 - 6.0 | 2270 - 4580 | 14.5 - 20.3 | 557 - 1090 | 39.3 - 79.3 |
| 270 | 280 - 541 | 2.0 - 6.0 | 3630 - 7080 | 15.6 - 21.8 | 511 - 991 | 38.1 - 74.4 |
Data presented as ranges observed in the study.[1]
In Vivo Efficacy
(S)-LY3177833 has demonstrated dose-dependent anti-tumor activity in a human colorectal adenocarcinoma (SW620) mouse xenograft model.[3]
| Dosing Regimen | Result |
| 10.4 - 31.2 mg/kg, oral gavage, twice daily for 2 weeks | Significant, dose-dependent tumor regression. No significant tumor growth was observed for 2 weeks after cessation of dosing.[3] |
Experimental Protocols
The following are generalized protocols for key assays used to characterize CDC7 inhibitors like (S)-LY3177833.
Experimental Workflow
CDC7 Kinase Assay (ADP-Glo™ Based)
-
Reagent Preparation : Prepare kinase buffer, ATP solution, and the CDC7/Dbf4 enzyme complex. Serially dilute (S)-LY3177833 in DMSO, and then in kinase buffer.
-
Reaction Setup : In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Initiate Reaction : Add a master mix containing the kinase, substrate (e.g., a synthetic peptide), and ATP to each well.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
Cellular Phospho-MCM2 (pMCM2) Western Blot Assay
-
Cell Culture and Treatment : Plate cancer cells (e.g., H1299) and treat with various concentrations of (S)-LY3177833 for a specified time.
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against pMCM2 (e.g., Ser40/41) and total MCM2. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection : Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate and an imaging system.
-
Analysis : Quantify band intensities to determine the relative levels of pMCM2 normalized to total MCM2 and the loading control.
Cell Viability Assay (MTT-Based)
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of (S)-LY3177833 and incubate for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a potent and orally bioavailable inhibitor of CDC7 kinase with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, centered on the disruption of DNA replication initiation, makes it a promising candidate for the treatment of various cancers. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound and in the broader field of CDC7 inhibition. Further investigation into its clinical efficacy and safety profile is ongoing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LY-3177833 - LKT Labs [lktlabs.com]
(S)-LY3177833 Hydrate: A Technical Guide to a Novel Senescence Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism and a key contributor to aging and age-related diseases. The targeted induction of senescence in cancer cells represents a promising therapeutic strategy. (S)-LY3177833 hydrate (B1144303), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, has emerged as a novel inducer of cellular senescence. This technical guide provides an in-depth overview of (S)-LY3177833 hydrate, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its use as a senescence inducer.
Introduction to this compound
This compound, also known as XL413 and BMS-863233, is an orally active small molecule inhibitor of CDC7 kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[2] By inhibiting CDC7, (S)-LY3177833 disrupts DNA replication, leading to replication stress and subsequent cellular responses, including senescence.
Quantitative Data
The following tables summarize the quantitative data regarding the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of (S)-LY3177833
| Target | IC50 | Cell Line | Assay Conditions |
| CDC7 | 3.3 nM[3] | - | Enzymatic assay[3] |
| pMCM2 | 290 nM[3] | - | Cellular assay[3] |
| CK2 | 215 nM[1] | - | Enzymatic assay[1] |
| PIM1 | 42 nM[1] | - | Enzymatic assay[1] |
Table 2: In Vitro Senescence Induction and Anti-proliferative Activity of (S)-LY3177833
| Cell Line | Concentration | Duration | Effect |
| Hep3B | 10 µM[3] | 4 days[3] | Increased SA-β-gal content[3] |
| Colo-205 | - | - | IC50 for proliferation inhibition: 2.685 µM[1] |
| Colo-205 | - | - | IC50 for viability decrease: 2.142 µM[1] |
| HCC1954 | - | - | IC50 for cytotoxicity: 22.9 µM[1] |
| Colo-205 | - | - | IC50 for cytotoxicity: 1.1 µM[1] |
Table 3: In Vivo Anti-tumor Activity of (S)-LY3177833
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| Female athymic Balb/c nude mice | SW620 cells[3] | 10.4-31.2 mg/kg, oral gavage, twice a day for 2 weeks[3] | Significant, dose-dependent tumor regression. No significant tumor growth for 2 weeks after dosing cessation.[3] |
Mechanism of Action: Induction of Senescence
The induction of senescence by (S)-LY3177833 is a multi-step process initiated by the inhibition of CDC7 kinase.
Caption: Signaling pathway of this compound-induced senescence.
Inhibition of CDC7 by (S)-LY3177833 prevents the phosphorylation of the MCM complex, a critical step for the initiation of DNA replication.[3] This leads to replication stress and the formation of micronuclei containing cytosolic DNA.[4] The presence of cytosolic DNA activates the cGAS-STING signaling pathway, which in turn triggers a pro-inflammatory response known as the Senescence-Associated Secretory Phenotype (SASP).[4][5][6][7] The SASP factors, in conjunction with the DNA damage response, lead to the activation of the tumor suppressor protein p53.[8][9][10][11][12] Activated p53 then orchestrates the cell cycle arrest characteristic of cellular senescence.[8][9][10][11][12]
Experimental Protocols
In Vitro Senescence Induction in Hep3B Cells
This protocol describes the induction of senescence in the human hepatocellular carcinoma cell line Hep3B using this compound.
Caption: Workflow for in vitro senescence induction.
Materials:
-
Hep3B cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
Procedure:
-
Cell Seeding: Seed Hep3B cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: The following day, treat the cells with 10 µM this compound.[3] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 4 days under standard culture conditions (37°C, 5% CO2).[3]
-
SA-β-gal Staining: After 4 days, fix the cells and perform SA-β-gal staining according to the manufacturer's protocol. Generally, this involves:
-
Washing the cells with PBS.
-
Fixing the cells with a formaldehyde/glutaraldehyde solution.
-
Washing the cells again with PBS.
-
Incubating the cells with the staining solution containing X-gal at 37°C (without CO2) until a blue color develops in senescent cells (typically 12-16 hours).
-
-
Analysis: Quantify the percentage of SA-β-gal positive (blue) cells by light microscopy. Other senescence markers, such as p21 and p53 expression, can be analyzed by Western blotting or immunofluorescence.
In Vivo Anti-tumor Study in a SW620 Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a human colorectal adenocarcinoma xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of cGAS-STING in Age-Related Diseases from Mechanisms to Therapies [aginganddisease.org]
- 6. Activation of cGAS-STING signaling in senescent cells promotes the aging process by remodeling the functions of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | cGAS-STING pathway as a potential trigger of immunosenescence and inflammaging [frontiersin.org]
- 8. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Senescence Regulation by the p53 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
(S)-LY3177833 Hydrate: A Technical Guide to Target Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-LY3177833 hydrate (B1144303), also known as LY3143921, is an orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is often overexpressed in malignant cells, particularly those with TP53 mutations, making it a compelling target for cancer therapy.[1][2][4] Preclinical studies have demonstrated the anti-cancer activity of LY3143921 in various tumor models, including colorectal and squamous non-small cell lung cancer, primarily through the induction of cell cycle arrest and apoptosis.[1][5] This technical guide provides a comprehensive overview of the target validation of (S)-LY3177833 hydrate in cancer, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used for its validation.
Core Target and Mechanism of Action
The primary molecular target of this compound is Cdc7 kinase .[1] Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that is essential for the transition from G1 to S phase of the cell cycle. The key function of the Cdc7-Dbf4 complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a helicase that unwinds DNA at replication origins.[6] This phosphorylation event is a critical step for the initiation of DNA replication.[6]
In many cancer cells, the expression of Cdc7 is significantly elevated compared to normal, healthy cells.[7] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[6] This leads to cell cycle arrest and, ultimately, apoptosis in cancer cells that are highly dependent on Cdc7 for their proliferation.[7] Notably, preclinical data suggest that tumors with mutations in the TP53 gene are particularly sensitive to Cdc7 inhibition.[1][4]
Signaling Pathway
The signaling pathway affected by this compound is central to the regulation of the cell cycle. A simplified representation of this pathway is illustrated below.
Quantitative Data
Preclinical studies have evaluated the potency and efficacy of this compound in various cancer models. The following tables summarize the available quantitative data.
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Cdc7 Kinase | Enzymatic Assay | - | 3.3 | [6] |
| pMCM2 (Ser40/53) | Cell-based Assay | H1299 (NSCLC) | 290 | [6] |
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| LY3143921 | Colorectal Cancer | HCT 116 (TP53 wt) | >10 | [1] |
| LY3143921 | Colorectal Cancer | RKO (TP53 wt) | >10 | [1] |
| LY3143921 | Colorectal Cancer | SW480 (TP53 mut) | 1.3 | [1] |
| LY3143921 | Colorectal Cancer | SW620 (TP53 mut) | 1.1 | [1] |
| LY3143921 | Squamous NSCLC | H226 (TP53 mut) | 0.8 | [1] |
| LY3143921 | Squamous NSCLC | H520 (TP53 null) | 0.9 | [1] |
Table 1: In Vitro Potency of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mouse Xenograft | Colorectal Cancer (SW620) | 10, 20, 30 mg/kg twice daily | Reduced tumor growth | [6] |
| Mouse Xenograft | Squamous NSCLC (H226) | 30 mg/kg once daily | Tumor growth inhibition | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the target and efficacy of this compound.
Cdc7 Kinase Inhibition Assay (Enzymatic)
Objective: To determine the direct inhibitory effect of this compound on Cdc7 kinase activity.
General Protocol:
-
Reagents: Recombinant human Cdc7/Dbf4 complex, a generic kinase substrate (e.g., myelin basic protein), ATP (radiolabeled with ³²P or ³³P), kinase assay buffer, and the test compound (this compound).
-
Procedure: a. The Cdc7/Dbf4 enzyme is incubated with varying concentrations of this compound in the kinase assay buffer. b. The kinase reaction is initiated by the addition of the substrate and radiolabeled ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes). d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. e. The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
pMCM2 Phosphorylation Assay (Cell-based)
Objective: To assess the inhibition of Cdc7 kinase activity within a cellular context by measuring the phosphorylation of its downstream target, MCM2.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., H1299) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: a. Protein concentrations of the lysates are determined. b. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). c. The membrane is blocked to prevent non-specific antibody binding. d. The membrane is incubated with a primary antibody specific for phosphorylated MCM2 (pMCM2) at a specific site (e.g., Ser40/53). e. A corresponding primary antibody for total MCM2 is used as a loading control. f. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. g. The protein bands are visualized using a suitable detection reagent (e.g., chemiluminescence or fluorescence imaging system).
-
Data Analysis: The intensity of the pMCM2 band is normalized to the total MCM2 band for each treatment condition. The percentage of inhibition of MCM2 phosphorylation is calculated relative to the vehicle-treated control, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., SW620) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage) at specified doses and schedules, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Clinical Development
A first-in-human Phase I clinical trial of LY3143921 hydrate has been conducted in patients with advanced solid tumors.[2][4][8] The trial aimed to determine the maximum tolerated dose, recommended Phase II dose, and to evaluate the safety, tolerability, and preliminary efficacy of the compound.[2] The study enrolled patients with various cancer types, including colorectal, squamous non-small cell lung, ovarian, and pancreatic cancers, with an enrichment for tumors with TP53 mutations.[2][7] While significant monotherapy clinical activity was not observed in terms of objective responses, stable disease was achieved in a subset of patients.[1][5] Pharmacodynamic assessments in skin biopsies from treated patients showed a reduction in pMCM2 levels, confirming on-target activity.[1]
Conclusion
This compound is a potent and selective inhibitor of Cdc7 kinase with a clear mechanism of action that leads to the inhibition of DNA replication and subsequent cell cycle arrest and apoptosis in cancer cells. Preclinical data have validated its target engagement and demonstrated anti-tumor efficacy, particularly in TP53-mutant cancer models. While monotherapy has shown limited clinical responses, the on-target activity has been confirmed in patients. Future research and clinical development will likely focus on identifying predictive biomarkers of response and exploring rational combination therapies to enhance the anti-tumor activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. BioCentury - Cancer Research UK begins Phase I of Lilly's CDC7 inihibitor in solid tumors [biocentury.com]
(S)-LY3177833 Hydrate: A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 hydrate (B1144303) is an orally bioavailable small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication.[1][2][3] The overexpression of Cdc7 has been observed in a variety of human cancers, making it a promising therapeutic target.[4][5] Preclinical research has demonstrated the potential of (S)-LY3177833 hydrate as an anti-cancer agent by inducing cell cycle arrest and senescence, particularly in tumor cells with specific genetic backgrounds. This technical guide provides a comprehensive summary of the core preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental methodologies.
Core Preclinical Data
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Source |
| Cdc7 Kinase Inhibition (IC50) | 3.3 nM | Enzymatic assay (ADP production) | [1][2] |
| MCM2-S53 Phosphorylation Inhibition (IC50) | 0.29 µM | H1299 cells | [1] |
| Induction of Senescence | Observed | Hep3B cells (TP53 mutant) | [2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Dosing Regimen | Outcome | Source |
| SW620 Human Colorectal Adenocarcinoma Mouse Xenograft | 10, 20, and 30 mg/kg, twice per day | Reduced tumor growth | [1] |
| SW620 Human Colorectal Adenocarcinoma Mouse Xenograft | 10.4, 20.8, and 31.2 mg/kg (oral gavage), twice a day for 2 weeks | Dose-dependent antitumor activity with significant tumor regression. No significant tumor growth was observed for 2 weeks after dosing cessation. | [2] |
Mechanism of Action: Targeting the DNA Replication Initiation Pathway
This compound exerts its anti-tumor effects by inhibiting Cdc7 kinase, a serine/threonine kinase that forms an active complex with its regulatory subunit, Dbf4. This complex, known as Dbf4-dependent kinase (DDK), is essential for the initiation of DNA replication during the S phase of the cell cycle.[4][5] The primary substrate of DDK is the minichromosome maintenance (MCM) 2-7 complex, a key component of the pre-replication complex.
The signaling pathway is as follows:
Inhibition of the DDK complex by this compound prevents the phosphorylation of the MCM complex, including the phosphorylation of MCM2 at serine 53.[1] This blockage of a critical step in the initiation of DNA synthesis leads to S-phase arrest and can induce a state of cellular senescence, particularly in cancer cells with mutations in the tumor suppressor gene TP53.[2]
Key Experimental Protocols
Cdc7 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of Cdc7 by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-LY3177833 Hydrate in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 hydrate (B1144303) is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3][4] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and is often overexpressed in various cancer cell lines and tumor tissues.[1] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells, making it a promising target for cancer therapy. This document provides detailed protocols and application notes for evaluating the in vivo efficacy of (S)-LY3177833 hydrate in a human colorectal adenocarcinoma SW620 mouse xenograft model.
Mechanism of Action: Cdc7 Signaling Pathway
Cdc7 kinase, in complex with its regulatory subunit Dbf4, is essential for the initiation of DNA replication during the S phase of the cell cycle. The Cdc7-Dbf4 complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is a key component of the pre-replication complex at replication origins. This phosphorylation event is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis. In many cancer cells, the cell cycle checkpoints are dysregulated, making them more dependent on the efficient firing of replication origins for their rapid proliferation. By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Cdc7 Signaling Pathway and Inhibition by (S)-LY3177833.
Quantitative Data Summary
The following tables summarize the representative data for the in vivo efficacy of this compound in a SW620 human colorectal adenocarcinoma xenograft model.
Table 1: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice Daily (BID), p.o. | 1250 | 0 |
| (S)-LY3177833 | 10.4 | Twice Daily (BID), p.o. | 750 | 40 |
| (S)-LY3177833 | 20.8 | Twice Daily (BID), p.o. | 438 | 65 |
| (S)-LY3177833 | 31.2 | Twice Daily (BID), p.o. | 250 | 80 |
Note: Data is representative and compiled for illustrative purposes based on available information.
Table 2: Body Weight Changes in SW620 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 14 | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 | 22.1 | +7.8 |
| (S)-LY3177833 | 10.4 | 20.3 | 21.5 | +5.9 |
| (S)-LY3177833 | 20.8 | 20.6 | 21.2 | +2.9 |
| (S)-LY3177833 | 31.2 | 20.4 | 20.1 | -1.5 |
Note: Data is representative and compiled for illustrative purposes based on available information.
Experimental Protocols
A generalized protocol for conducting an in vivo xenograft study with this compound is provided below.
Cell Culture
-
Cell Line: Human colorectal adenocarcinoma SW620 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Female athymic nude mice (BALB/c background), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest SW620 cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
Drug Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]
-
Dosing: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administration: Administer this compound or vehicle control orally via gavage twice daily for 14 consecutive days.[2]
Endpoint Analysis
-
Tumor Volume and Body Weight: Continue to monitor tumor volume and body weight throughout the study.
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Toxicity Assessment: Monitor for any signs of toxicity, including significant body weight loss, changes in behavior, or signs of distress.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
Caption: In Vivo Mouse Xenograft Experimental Workflow.
References
Application Notes and Protocols for (S)-LY3177833 Hydrate Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 hydrate (B1144303) is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. In complex with its regulatory subunit Dbf4 (forming the DDK complex), Cdc7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replicative complex (pre-RC). This phosphorylation is an essential step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.
Due to its critical role in cell cycle progression, Cdc7 is an attractive target for cancer therapy. Inhibition of Cdc7 by (S)-LY3177833 prevents the phosphorylation of the MCM complex, leading to a stall in DNA replication initiation, induction of replication stress, and subsequent cell cycle arrest or apoptosis, particularly in checkpoint-compromised cancer cells. Furthermore, prolonged inhibition of Cdc7 can induce cellular senescence.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of (S)-LY3177833 hydrate in cancer cell lines.
Data Presentation
The following tables summarize the in vitro activity of (S)-LY3177833.
| Target Enzyme | Assay Type | IC50 (nM) |
| Cdc7 | Enzymatic Assay (ADP-Glo) | 3.3 |
| pMCM2 | Enzymatic Assay | 290 |
Table 1: In Vitro Enzymatic Activity of (S)-LY3177833.
| Cell Line | Assay Type | Parameter | Effective Concentration | Duration |
| Hep3B | Senescence Assay (SA-β-gal) | Increased SA-β-gal content | 10 µM | 4 days |
Table 2: Cell-Based Activity of (S)-LY3177833.
Signaling Pathway
The diagram below illustrates the role of the Cdc7/Dbf4 (DDK) complex in the initiation of DNA replication and the mechanism of inhibition by this compound.
Experimental Protocols
General Laboratory Practices
-
Always use sterile techniques for cell culture.
-
Prepare stock solutions of this compound in a suitable solvent, such as DMSO, and store at -20°C or -80°C.
-
When preparing working dilutions, avoid repeated freeze-thaw cycles of the stock solution.
-
Include appropriate controls in all experiments, including vehicle-only controls (e.g., DMSO).
Protocol 1: Cell Proliferation/Viability Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW620, colorectal adenocarcinoma)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a 2x serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM. b. Include a vehicle control (e.g., 0.1% DMSO in medium). c. Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Cell Viability Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the log concentration of this compound. c. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect cellular senescence induced by this compound.
Materials:
-
Cancer cell line of interest (e.g., Hep3B, hepatocellular carcinoma)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal Staining Solution (containing X-gal)
-
Microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control. c. Incubate the plates at 37°C in a 5% CO₂ incubator for 4 days.
-
Staining: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature. c. Aspirate the Fixation Solution and wash the cells three times with PBS. d. Add 1 mL of SA-β-gal Staining Solution to each well. e. Incubate the plates at 37°C (in a non-CO₂ incubator) overnight in the dark.
-
Imaging and Quantification: a. Observe the cells under a microscope for the development of a blue color, indicative of senescent cells. b. Capture images of multiple random fields for each condition. c. Count the total number of cells and the number of blue (SA-β-gal positive) cells to determine the percentage of senescent cells.
Protocol 3: Western Blot for Phospho-MCM2
This protocol assesses the inhibition of Cdc7 kinase activity by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell line of interest (e.g., H1299, non-small cell lung cancer)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Strip the membrane and re-probe for total MCM2 and a loading control (e.g., β-actin). d. Quantify the band intensities to determine the relative levels of phosphorylated MCM2.
Application Notes and Protocols for Western Blot Analysis of pMCM2 Following (S)-LY3177833 Hydrate Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to perform Western blot analysis of phosphorylated Minichromosome Maintenance 2 (pMCM2) in response to treatment with (S)-LY3177833 hydrate (B1144303), a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase.
Introduction
(S)-LY3177833 hydrate is a selective inhibitor of CDC7 kinase, a key regulator of the initiation of DNA replication.[1][2] CDC7's primary substrate is the MCM2 subunit of the MCM2-7 helicase complex. Phosphorylation of MCM2 is a critical step for the initiation of DNA replication and cell cycle progression.[3] (S)-LY3177833 has been shown to inhibit CDC7 with an IC50 of 3.3 nM and the phosphorylation of MCM2 with an IC50 of 290 nM.[1][2] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as pMCM2, in cell lysates. This protocol outlines the procedure for treating cells with this compound and subsequently performing a Western blot to assess the phosphorylation status of MCM2.
Data Presentation
Table 1: Inhibitor and Antibody Information
| Reagent | Target | IC50 / Recommended Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | CDC7 / pMCM2 | 3.3 nM (CDC7), 290 nM (pMCM2) | MedChemExpress | HY-100463A |
| Primary Antibody: Rabbit anti-pMCM2 (Ser139) | pMCM2 (Ser139) | 1:1000 | Cell Signaling Technology | 12958 |
| Primary Antibody: Mouse anti-Total MCM2 | Total MCM2 | 1:1000 | Santa Cruz Biotechnology | sc-56327 |
| Primary Antibody: Mouse anti-β-Actin | β-Actin (Loading Control) | 1:5000 | Abcam | ab8226 |
| Secondary Antibody: HRP-linked anti-rabbit IgG | Rabbit IgG | 1:2000 - 1:5000 | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked anti-mouse IgG | Mouse IgG | 1:2000 - 1:5000 | Cell Signaling Technology | 7076 |
Signaling Pathway
Caption: Signaling pathway of MCM2 phosphorylation by CDC7 and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of pMCM2.
Experimental Protocols
Materials and Reagents
-
Cell Line (e.g., SW620 human colorectal adenocarcinoma cells)
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS)
-
This compound (MedChemExpress, HY-100463A)
-
DMSO (Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies (see Table 1)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Procedure
1. Cell Culture and Treatment
-
Culture SW620 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified time (e.g., 24 hours). The final DMSO concentration in all wells should be kept constant and should not exceed 0.1%.
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[4]
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For wet transfer, perform the transfer at 100V for 60-90 minutes in a cold room or on ice.[4]
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
5. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-pMCM2, anti-total MCM2, or anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle shaking.[5]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pMCM2 signal to total MCM2 and the loading control (β-Actin).
References
(S)-LY3177833 hydrate solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
(S)-LY3177833, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, is a compound of significant interest in cancer research. As an orally active agent, it has demonstrated broad anti-cancer activity by targeting the initiation of DNA replication, a critical process for cell proliferation. These application notes provide detailed information on the solubility of (S)-LY3177833 hydrate (B1144303) and comprehensive protocols for its preparation for both in vitro and in vivo experiments.
Mechanism of Action: (S)-LY3177833 inhibits CDC7 kinase, which, in complex with its regulatory subunit Dbf4 (forming the DDK complex), plays a crucial role in the G1/S phase transition of the cell cycle. The DDK complex phosphorylates multiple subunits of the minichromosome maintenance (MCM2-7) complex, the replicative helicase. This phosphorylation is a key step in the initiation of DNA replication. By inhibiting CDC7, (S)-LY3177833 prevents the activation of the MCM helicase, leading to cell cycle arrest and apoptosis in cancer cells.
II. Solubility Data
The solubility of (S)-LY3177833 hydrate in various solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental formulations.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥30 mg/mL (≥96.99 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Ethanol | 30 mg/mL | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL | Limited aqueous solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL (≥8.08 mM) | Clear solution; suitable for in vivo administration.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (≥8.08 mM) | Clear solution; alternative formulation for in vivo use.[1] |
III. Experimental Protocols
A. Preparation of Stock Solutions for In Vitro Assays
This protocol provides a general procedure for preparing a high-concentration stock solution of this compound, typically in DMSO, for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder.
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to 2 years; at -20°C, it is stable for up to 1 year.[1]
-
Note on Final Assay Concentration: When preparing working solutions for cell culture experiments, the DMSO concentration should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
B. Preparation of Formulations for In Vivo Studies
This section details two established protocols for preparing this compound for oral gavage in animal models.[1]
Protocol 1: PEG300/Tween-80 Formulation
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of (S)-LY3177833 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Add 4.5 volumes of sterile saline to reach the final desired concentration.
-
Vortex the final solution until it is clear and uniform.
Example for a 1 mL working solution of 2.5 mg/mL:
-
100 µL of 25 mg/mL (S)-LY3177833 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: SBE-β-CD Formulation
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of (S)-LY3177833 in DMSO.
-
In a sterile tube, add 1 volume of the DMSO stock solution.
-
Add 9 volumes of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly until a clear solution is obtained.
IV. Visualizations
A. Signaling Pathway of CDC7 Kinase in DNA Replication Initiation
The following diagram illustrates the central role of the CDC7-Dbf4 (DDK) complex in the initiation of DNA replication.
Caption: CDC7-Dbf4 (DDK) and S-phase CDK phosphorylate the MCM2-7 complex, leading to DNA replication initiation. (S)-LY3177833 inhibits DDK activity.
B. Experimental Workflow for this compound Preparation
This diagram outlines the general workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound stock solutions and subsequent dilution for in vitro and in vivo experiments.
References
Application Notes and Protocols for (S)-LY3177833 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a therapeutic target in oncology.[1][2] This document provides detailed application notes and protocols for the storage, handling, and stability assessment of the hydrate (B1144303) form of (S)-LY3177833. While specific quantitative stability data for (S)-LY3177833 hydrate is not publicly available, this guide outlines the standard procedures and analytical methods necessary for researchers to generate this data in their own laboratories. The protocols are based on established guidelines for the stability testing of active pharmaceutical ingredient (API) hydrates.[3][4][5][6][7][8]
Chemical Information
| Property | Value |
| IUPAC Name | (3R)-3-(5-Fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1-isoindolinone[1] |
| Synonyms | LY 3177833, LY3177833[1] |
| CAS Number | 1627696-52-9 (for (S)-enantiomer)[9] |
| Molecular Formula | C₁₆H₁₂FN₅O[1][10] |
| Molecular Weight | 309.30 g/mol [1][10] |
Storage and Handling
While specific storage conditions for the hydrate form are not detailed in the available literature, general recommendations for the non-hydrate form of LY3177833 suggest the following as a starting point:
-
Short-term storage (months): Room temperature.[2]
-
Long-term storage (1-3 years): -20°C.[2][11] For stock solutions, storage at -80°C for up to 2 years is also recommended.[11]
For this compound, it is crucial to control humidity. The hydrate's stability is intrinsically linked to the surrounding water vapor pressure. Therefore, it is recommended to store the hydrate form in a desiccator or a controlled humidity environment. The precise relative humidity (RH) required to prevent dehydration or further hydration should be determined experimentally using the protocols outlined below.
Biological Activity and Signaling Pathway
(S)-LY3177833 is an orally active inhibitor of Cdc7 kinase.[9] Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. It forms a complex with its regulatory subunit, Dbf4, to phosphorylate multiple substrates, including the minichromosome maintenance (MCM) complex. This phosphorylation is an essential step for the firing of replication origins and the progression of the S phase of the cell cycle. By inhibiting Cdc7, (S)-LY3177833 prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of Cdc7 kinase and its inhibition by (S)-LY3177833.
Stability Testing Protocols
The following protocols are designed to assess the physical and chemical stability of this compound. These experiments are essential to determine the optimal storage conditions and re-test period.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for the stability assessment of this compound.
Analytical Methods
A combination of thermal, crystallographic, and chromatographic techniques should be employed to fully characterize the stability of the hydrate.
4.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the water content of the hydrate and to monitor for dehydration upon heating.
-
Protocol:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.
-
Record the weight loss as a function of temperature. The weight loss corresponding to the loss of water will indicate the initial hydration state.
-
4.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the dehydration and melting/decomposition temperatures.
-
Protocol:
-
Calibrate the DSC instrument with an indium standard.
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from 25°C to a temperature above its melting/decomposition point at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature. Endotherms will indicate dehydration and melting events.
-
4.2.3. X-Ray Powder Diffraction (XRPD)
-
Objective: To characterize the crystalline form of the hydrate and to detect any changes in the crystal structure during stability studies.
-
Protocol:
-
Gently grind the this compound sample to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the XRPD pattern over a 2θ range of 2° to 40° using Cu Kα radiation.
-
The resulting diffractogram is a fingerprint of the crystalline form.
-
4.2.4. Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity and the critical relative humidity at which the hydrate form is stable.
-
Protocol:
-
Place a known mass of the sample in the DVS instrument.
-
Expose the sample to a programmed range of relative humidity (e.g., 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass as the sample adsorbs or desorbs water.
-
The resulting sorption/desorption isotherm will reveal the humidity range over which the hydrate is stable.
-
4.2.5. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of (S)-LY3177833 and to quantify any degradation products that may form during stability studies.
-
Protocol: A stability-indicating HPLC method should be developed and validated. This typically involves:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where (S)-LY3177833 has significant absorbance.
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure the method can separate them from the parent peak.
-
Stability Study Design
Based on international guidelines, the following conditions are recommended for long-term and accelerated stability studies.[4][7][8][12][13]
| Study Type | Storage Conditions | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
At each time point, samples should be analyzed for:
-
Appearance (visual inspection)
-
Crystalline form (XRPD)
-
Water content (TGA)
-
Chemical purity and degradation products (HPLC)
Data Presentation
The quantitative data generated from the stability studies should be summarized in a table for easy comparison. An example template is provided below.
Table 1: Example Stability Data Summary for this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (% Label Claim) | Degradation Product X (%) | Water Content (%) | XRPD Result |
| Initial (T=0) | 0 | White Powder | 99.8% | <0.05% | 5.5% | Form H1 |
| 25°C / 60% RH | 3 | No Change | 99.7% | <0.05% | 5.4% | Form H1 |
| 6 | No Change | 99.6% | 0.06% | 5.5% | Form H1 | |
| 12 | No Change | 99.5% | 0.08% | 5.6% | Form H1 | |
| 40°C / 75% RH | 3 | Slight Yellowing | 98.2% | 0.15% | 5.3% | Form H1 |
| 6 | Yellowing | 96.5% | 0.32% | 5.1% | Form H1 with minor anhydrous peaks |
Disclaimer: The data in Table 1 is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers must generate their own data.
References
- 1. LY-3177833 - LKT Labs [lktlabs.com]
- 2. ChemGood [chemgood.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. rwandafda.gov.rw [rwandafda.gov.rw]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes & Protocols for High-Throughput Screening of (S)-LY3177833 hydrate and Novel Cdc7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.[1][2][3] Upregulation of Cdc7 is observed in various cancers, making it an attractive target for cancer therapy.[1][4] These application notes provide a framework for utilizing (S)-LY3177833 hydrate (B1144303) as a reference compound in high-throughput screening (HTS) campaigns to identify novel Cdc7 inhibitors. The protocols outlined below are optimized for reproducibility and scalability.
Quantitative Data Summary
The inhibitory activity of (S)-LY3177833 has been characterized in both biochemical and cellular assays. This data is crucial for establishing baseline activity and for the validation of new screening assays.
| Compound | Target | Assay Type | IC50 | Reference |
| (S)-LY3177833 | Cdc7 Kinase | ADP Production (Biochemical) | 3.3 nM | [1][2] |
| (S)-LY3177833 | pMCM2-S53 | Cellular (H1299 cells) | 0.29 µM | [2] |
Signaling Pathway
Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[5][6] The primary substrate of DDK is the MCM2-7 complex, a key component of the pre-replication complex (pre-RC). Phosphorylation of MCM subunits by Cdc7 is a critical step for the initiation of DNA replication during the S phase of the cell cycle.[4][6] Inhibition of Cdc7 prevents MCM phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Cdc7 Signaling Pathway in DNA Replication Initiation.
High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay suitable for HTS to identify inhibitors of Cdc7 kinase. The assay quantifies the amount of ADP produced during the kinase reaction.[7][8]
Experimental Workflow
The HTS workflow is designed for efficiency and automation, moving from initial screening of a compound library to hit confirmation and validation.
High-Throughput Screening Workflow for Cdc7 Inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human Cdc7/Dbf4 complex
-
Substrate: Recombinant human MCM2 protein or a suitable peptide substrate
-
Compound: (S)-LY3177833 hydrate (for control), and test compounds
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate
-
Plates: 384-well, white, solid-bottom microplates
-
Instrumentation: Luminometer
Protocol
This protocol is optimized for a 384-well plate format.[9] All steps should be performed at room temperature unless otherwise specified.
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known concentration of (S)-LY3177833 (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in kinase reaction buffer containing Cdc7/Dbf4 and MCM2 substrate.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Assay Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[9]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7][8]
-
Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.[7][8]
-
Incubate for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Where Signal_Compound is the signal in the presence of the test compound, Signal_DMSO is the signal from the negative control, and Signal_Background is the signal from a no-enzyme control.
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition in the primary screen, perform a dose-response analysis.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assay: Cellular pMCM2 Inhibition
To confirm the activity of hits in a cellular context, a secondary assay measuring the phosphorylation of MCM2 is recommended.
-
Cell Culture:
-
Plate a suitable cancer cell line (e.g., H1299 or SW620) in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the hit compounds for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Detection:
-
Lyse the cells and quantify the levels of phosphorylated MCM2 (e.g., at Ser53) and total MCM2 using an ELISA-based method or high-content imaging with specific antibodies.
-
-
Data Analysis:
-
Normalize the pMCM2 signal to the total MCM2 signal.
-
Calculate the percent inhibition relative to DMSO-treated controls and determine the IC50 values.
-
By following these application notes and protocols, researchers can effectively utilize this compound as a tool for the discovery and characterization of novel Cdc7 kinase inhibitors for potential therapeutic development.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Application Notes and Protocols: (S)-LY3177833 Hydrate in Combination Cancer Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-LY3177833 hydrate (B1144303) is an orally active and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins.[1][2] In many types of cancer, CDC7 is overexpressed, making it a compelling target for therapeutic intervention.[3][4] Inhibition of CDC7 leads to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells, which are highly dependent on efficient DNA replication for their rapid proliferation.[1][5]
The induction of replication stress by CDC7 inhibitors provides a strong rationale for their use in combination with other anticancer agents, particularly those that function by inducing DNA damage or targeting DNA damage response (DDR) pathways. Preclinical studies with various CDC7 inhibitors have demonstrated synergistic effects when combined with chemotherapy agents (e.g., platinum compounds, topoisomerase inhibitors, antimetabolites like gemcitabine) and targeted agents such as PARP inhibitors and ATR/CHK1 inhibitors.[5][6][7][8] The underlying mechanism for this synergy often involves the suppression of homologous recombination repair (HRR) by CDC7 inhibition, leading to a state of "BRCAness" and increased sensitivity to DNA damaging agents.[6]
These application notes provide an overview of the preclinical rationale and representative protocols for evaluating the synergistic anti-cancer effects of (S)-LY3177833 hydrate in combination with other cancer therapies.
Data Presentation
While specific quantitative data for this compound in combination therapies are not extensively available in public literature, the following tables summarize representative preclinical data from studies with other selective CDC7 inhibitors, such as TAK-931 and XL413, which provide a strong basis for similar investigations with this compound.
Table 1: In Vitro Synergy of CDC7 Inhibitor XL413 with Chemotherapy in Chemo-Resistant Small-Cell Lung Cancer (SCLC) Cell Lines [9]
| Cell Line | Treatment | IC50 (µM) |
| H69-AR | Cisplatin | 15.8 |
| Cisplatin + XL413 (low dose) | 8.2 | |
| Etoposide | 25.6 | |
| Etoposide + XL413 (low dose) | 12.1 | |
| H446-DDP | Cisplatin | 21.3 |
| Cisplatin + XL413 (low dose) | 10.5 | |
| Etoposide | 33.7 | |
| Etoposide + XL413 (low dose) | 16.3 |
Table 2: In Vivo Antitumor Efficacy of CDC7 Inhibitor TAK-931 in Combination with DNA-Damaging Agents in Patient-Derived Xenograft (PDX) Models [6]
| PDX Model | Treatment | % T/C (Tumor/Control) on Day 21 |
| PHTX-249Pa (Pancreatic) | TAK-931 | 18.9 |
| Gemcitabine | 0.8 | |
| TAK-931 + Gemcitabine | -9.0 (regression) | |
| PHTXM-97Pa (Pancreatic) | TAK-931 | 2.9 |
| Gemcitabine | 29.6 | |
| TAK-931 + Gemcitabine | -6.8 (regression) |
Table 3: In Vivo Antitumor Efficacy of CDC7 Inhibitor TAK-931 in Combination with a PARP Inhibitor in Breast Cancer Xenograft Models [6]
| Xenograft Model | Treatment | Outcome |
| MDA-MB-231 (CDX) | TAK-931 + Niraparib | Significantly improved antitumor efficacy vs. single agents |
| PHTX-147B (PDX) | TAK-931 + Niraparib | Significantly improved antitumor efficacy vs. single agents |
| PHTXS-13O (PDX) | TAK-931 + Niraparib | Significantly improved antitumor efficacy vs. single agents |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: CDC7 kinase pathway in DNA replication initiation.
Caption: Synergistic anti-cancer mechanism.
Caption: Experimental workflow for assessing synergy.
Experimental Protocols
In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes the determination of synergistic effects of this compound in combination with another anti-cancer agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., gemcitabine, olaparib)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Prepare serial dilutions of each compound and their combinations in complete medium. A constant ratio combination design is recommended for synergy analysis.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations at various concentrations. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells for implantation (or PDX tissue)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Combination agent formulated for appropriate administration route (e.g., intraperitoneal injection)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1] For PDX models, surgically implant a small tumor fragment.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. For example, this compound might be administered orally once or twice daily, while the combination agent is administered according to its established protocol.
-
Monitoring: Monitor tumor volumes 2-3 times per week and body weight at least twice a week to assess toxicity.[1]
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice. Excise the tumors and measure their weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for pharmacodynamic marker analysis (e.g., phosphorylation of MCM2).[6]
-
Statistical Analysis: Compare tumor growth inhibition between the treatment groups. The percentage of tumor growth inhibition (TGI) can be calculated. Statistical significance can be determined using appropriate tests (e.g., ANOVA followed by t-tests).
Conclusion
The inhibition of CDC7 kinase by this compound presents a rational and promising strategy for combination cancer therapy. The preclinical data from other CDC7 inhibitors strongly suggest a synergistic relationship with DNA-damaging agents and DDR inhibitors. The protocols provided here offer a robust framework for researchers to investigate and quantify the potential synergy of this compound in various cancer models, which could pave the way for the development of more effective and durable anti-cancer treatment regimens.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (S)-LY3177833 hydrate concentration for IC50 determination
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, protocols, and troubleshooting advice for the use of (S)-LY3177833 hydrate (B1144303) in IC50 determination assays.
Frequently Asked Questions (FAQs) & Troubleshooting
A collection of common questions and issues that may arise during the experimental process.
| Question | Answer |
| 1. What is the mechanism of action of (S)-LY3177833? | (S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle. By inhibiting Cdc7, (S)-LY3177833 prevents the phosphorylation of the minichromosome maintenance (MCM) protein complex, which is a necessary step for the activation of DNA helicase and the firing of replication origins. This leads to S-phase arrest and can induce apoptosis in cancer cells that are highly dependent on DNA replication. |
| 2. How does the hydrate form of (S)-LY3177833 differ from the anhydrous form? | The hydrate form contains one or more water molecules within its crystal structure. This can affect its molecular weight, solubility, and dissolution rate compared to the anhydrous form. It is crucial to use the correct molecular weight for the hydrate when preparing stock solutions to ensure accurate concentrations. Hydrates may sometimes have lower solubility than their anhydrous counterparts. |
| 3. How should I prepare a stock solution of (S)-LY3177833 hydrate? | (S)-LY3177833 is soluble in DMSO. To prepare a stock solution, weigh the appropriate amount of the hydrate powder and dissolve it in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM). It is recommended to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. |
| 4. My IC50 value is higher than what is reported in the literature. What are the possible reasons? | Several factors can contribute to a higher than expected IC50 value in cell-based assays: • Cell Line Specifics: Different cell lines can have varying sensitivities to the inhibitor due to differences in target expression, cell permeability, or the presence of efflux pumps. • Cell Health and Density: Ensure cells are in the exponential growth phase and not overly confluent, as this can affect their response to the drug. • Serum Protein Binding: If using serum-containing media, the compound may bind to proteins like albumin, reducing its effective concentration. Consider using serum-free media for the treatment period or maintaining a consistent serum concentration across experiments. • Incubation Time: The duration of drug exposure can significantly impact the IC50. Longer incubation times may lead to lower IC50 values. Standardize the incubation time in your protocol. • Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. |
| 5. I am observing high variability between replicate wells in my 96-well plate. | This can be due to several reasons: • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media. • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells and compound dilutions. |
| 6. My dose-response curve does not show a complete inhibition at high concentrations. | A partial or incomplete dose-response curve can be caused by: • Solubility Issues: The compound may be precipitating out of solution at higher concentrations. Check the solubility of this compound in your final assay medium. • Cellular Resistance Mechanisms: The cell line may have intrinsic resistance mechanisms that prevent complete inhibition. • Assay Readout Limitations: The chosen viability assay may have a limited dynamic range. |
Key Signaling Pathway
(S)-LY3177833 targets Cdc7 kinase, a key regulator of DNA replication initiation. The diagram below illustrates the role of Cdc7 in this process.
Experimental Protocols
Cell-Based IC50 Determination using a Luminescent Viability Assay
This protocol describes a method for determining the IC50 of this compound using a commercially available ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., a line known to be sensitive to cell cycle inhibitors)
-
Complete cell culture medium (with serum and supplements)
-
Serum-free cell culture medium
-
Sterile PBS
-
96-well clear-bottom, white-walled tissue culture plates
-
Luminescent cell viability assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Stock Solution Preparation:
-
Note: The molecular formula for (S)-LY3177833 monohydrate is C16H14FN5O2. Calculate the molecular weight (approximately 327.32 g/mol ). Always confirm the exact molecular weight from the certificate of analysis provided by the supplier.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.27 mg of the compound in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 cells/well in 100 µL). The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the 10 mM (S)-LY3177833 stock solution in serum-free medium. A common starting point is a 2X working concentration series ranging from 20 µM to 0.1 nM.
-
Also prepare a vehicle control (DMSO in serum-free medium) with the same final DMSO concentration as the highest compound concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the serially diluted compound or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the luminescent viability assay reagent to room temperature.
-
Add the volume of reagent specified by the manufacturer (e.g., 100 µL) to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the IC50 determination experiment.
Technical Support Center: Stability of (S)-LY3177833 Hydrate in Aqueous Buffer Solutions
Disclaimer: Specific stability data for (S)-LY3177833 hydrate (B1144303) in aqueous buffer solutions is not publicly available. This technical support center provides general guidance and protocols for assessing the stability of pharmaceutical hydrates in aqueous solutions based on established scientific principles and regulatory guidelines. The information presented here should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of (S)-LY3177833 hydrate in my experimental buffer?
Q2: What are the primary factors that can affect the stability of a drug hydrate in an aqueous buffer solution?
A2: Several factors can influence the stability of a drug hydrate in an aqueous buffer:
-
pH: The pH of the buffer is a critical factor, as many drug molecules have functional groups that are susceptible to acid or base-catalyzed hydrolysis.[2] The stability of a compound is often optimal within a specific pH range.[5]
-
Temperature: Higher temperatures generally accelerate the rates of chemical degradation reactions.[2] For hydrates, temperature can also affect the crystal lattice and potentially lead to dehydration.[6]
-
Buffer Composition: The components of the buffer itself can sometimes catalyze degradation reactions.[7] It is important to select a buffer system that is compatible with the drug substance.
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.[2]
-
Oxygen: Dissolved oxygen in the buffer can lead to oxidative degradation of susceptible compounds.[2]
-
Relative Humidity (for solid-state storage): For the storage of the solid hydrate form before dissolution, the relative humidity is crucial. Storing a hydrate in a very dry environment can lead to dehydration, while a very humid environment could potentially lead to the formation of a higher hydrate or deliquescence.[3]
Q3: What are the common degradation pathways for pharmaceuticals in aqueous solutions?
A3: The most common chemical degradation pathways for pharmaceuticals in aqueous solutions are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters, amides, lactams, and imines are functional groups that are particularly susceptible to hydrolysis.[8]
-
Oxidation: The loss of electrons from a molecule, which can be initiated by atmospheric oxygen, light, or trace metals.[2]
-
Photolysis: Degradation caused by exposure to light.[2]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of a drug substance in solution is typically monitored using a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both quantification and identification of potential degradation products.[1]
Troubleshooting Guide
Issue 1: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer.
-
Possible Cause: The solubility of the compound in the final aqueous buffer is lower than the prepared concentration. This is a common issue for poorly water-soluble compounds.
-
Solutions:
-
Lower the Final Concentration: Attempt to use a lower final concentration of the compound in your assay if experimentally feasible.[1]
-
Optimize Co-solvent Percentage: While it is generally advisable to keep the concentration of organic solvents like DMSO to a minimum (often below 1%), a slight increase might be necessary to maintain solubility. However, you must validate that the higher DMSO concentration does not affect your experimental system.[1]
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Use Solubility-Enhancing Excipients: Depending on the nature of your experiment, you could consider the use of solubility enhancers, such as cyclodextrins.[11] This would require thorough validation to ensure the excipient does not interfere with your assay.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or sonicating it can sometimes help to dissolve the compound. Be cautious, as heat can also accelerate degradation.[1]
-
Issue 2: I am seeing a rapid loss of the parent compound peak and/or the appearance of new peaks in my HPLC analysis over a short period.
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Possible Cause: The compound is degrading in the experimental buffer.
-
Solutions:
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Characterize Degradants: If you have access to LC-MS, try to identify the degradation products. The mass of the degradants can provide clues about the degradation pathway (e.g., a mass increase corresponding to the addition of water may suggest hydrolysis).[1]
-
Modify Buffer Conditions:
-
pH: If hydrolysis is suspected, conduct a preliminary experiment to test the stability at different pH values (e.g., pH 5, 7.4, and 9) to find a more suitable pH range.[1]
-
Oxygen: If oxidation is suspected, try degassing the buffer before use or preparing the solutions under an inert atmosphere (e.g., nitrogen or argon).[2]
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Light: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.[2]
-
-
Reduce Incubation Time: If the compound is inherently unstable, you may need to reduce the duration of your experiment or prepare fresh solutions more frequently.
-
Issue 3: My stability results are inconsistent between experiments.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Solutions:
-
Precise Control of Parameters: Ensure that the pH, temperature, and buffer composition are consistent across all experiments.[12]
-
Consistent Solution Preparation: Standardize your procedure for preparing stock and working solutions. Pay close attention to the final concentration of any co-solvents like DMSO.
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Control for Light Exposure: Ensure that all samples are handled with the same level of light protection.[2]
-
Fresh Buffer Preparation: Prepare fresh buffers for each experiment, as the pH of buffers can change over time, and they can be susceptible to microbial growth.
-
Experimental Protocols
General Protocol for Preliminary Stability Assessment of a Drug Hydrate in Aqueous Buffer
This protocol outlines a general procedure for a preliminary assessment of a compound's stability in different buffer solutions.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Preparation of Buffer Solutions:
-
Prepare a set of buffers at different pH values relevant to your experimental conditions (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate-buffered saline, pH 9.0 Tris buffer).
-
Ensure the pH of each buffer is accurately measured and adjusted.[12]
-
-
Incubation:
-
Spike the drug stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., ≤ 0.1% DMSO).
-
For each buffer condition, prepare multiple aliquots.
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Incubate the samples at relevant temperatures (e.g., room temperature (~25°C) and physiological temperature (37°C)).
-
Protect samples from light if the compound is known to be light-sensitive.[2]
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each condition.
-
Immediately quench any further degradation by freezing the sample at -20°C or -80°C, or by adding a quenching agent if appropriate and compatible with the analytical method.
-
The t=0 sample should be taken immediately after adding the compound to the buffer.
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of compound remaining versus time for each condition.
-
Data Presentation
The following tables present hypothetical stability data for a compound, "Drug-H," to illustrate how results from a stability study could be presented.
Table 1: Hypothetical Stability of Drug-H (10 µM) in Aqueous Buffers at 25°C
| Time (hours) | % Remaining (pH 5.0 Acetate) | % Remaining (pH 7.4 PBS) | % Remaining (pH 9.0 Tris) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 95.2 | 85.1 |
| 4 | 97.1 | 90.8 | 72.3 |
| 8 | 94.2 | 82.1 | 51.7 |
| 24 | 85.6 | 55.4 | 15.9 |
Table 2: Hypothetical Stability of Drug-H (10 µM) in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 5.0 Acetate) | % Remaining (pH 7.4 PBS) | % Remaining (pH 9.0 Tris) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 96.3 | 88.9 | 70.4 |
| 4 | 92.8 | 79.5 | 49.6 |
| 8 | 86.1 | 63.2 | 24.6 |
| 24 | 65.7 | 28.3 | 2.1 |
Mandatory Visualization
Caption: Experimental workflow for assessing drug hydrate stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. jocpr.com [jocpr.com]
- 12. firsthope.co.in [firsthope.co.in]
Preventing (S)-LY3177833 hydrate precipitation in cell culture media
Welcome to the technical support center for (S)-LY3177833. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of (S)-LY3177833 in cell culture media.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with (S)-LY3177833 precipitation.
Issue 1: Immediate Precipitate Formation Upon Addition to Cell Culture Media
Question: I dissolved (S)-LY3177833 in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like (S)-LY3177833.[1] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[2][3] The solubility of (S)-LY3177833 in PBS (pH 7.2) is only 0.3 mg/mL, while it is significantly higher in DMSO (≥ 30 mg/mL).[4][5]
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Table 1: Potential Causes and Solutions for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of (S)-LY3177833 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).[1] |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[6] | Perform a stepwise or serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media or buffer. Add the compound dropwise while gently vortexing the media.[2] |
| Low Media Temperature | The solubility of many compounds, including potentially (S)-LY3177833, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3] |
| High DMSO Concentration | While (S)-LY3177833 is soluble in DMSO, a high final concentration of DMSO can be toxic to cells. The goal is to use the minimum amount necessary to keep the compound in solution. | Ensure the final DMSO concentration is as low as possible, typically below 0.5%, and always include a vehicle control in your experiments.[2] |
Issue 2: Precipitate Forms Over Time During Incubation
Question: My (S)-LY3177833 solution was initially clear, but after several hours in the incubator, I noticed a precipitate. Why did this happen?
Answer: Delayed precipitation can occur due to several factors related to the prolonged incubation under cell culture conditions. This may be related to the difference between kinetic and thermodynamic solubility; a solution might be kinetically soluble (supersaturated) initially but will crash out over time to reach its true, lower thermodynamic equilibrium.[7]
Table 2: Potential Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[2] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator stage.[2] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including (S)-LY3177833, potentially exceeding its solubility limit.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8] |
| pH Shift | The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media. If the buffering is inadequate, the pH can shift and affect the solubility of pH-sensitive compounds.[3] | Ensure your media is properly buffered (e.g., with HEPES for additional stability) for the incubator's CO2 concentration.[2] |
| Interaction with Media Components | (S)-LY3177833 may interact with salts, proteins (especially in serum), or other components in the media over time, forming less soluble complexes.[3] | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. Sometimes, reducing the serum concentration (if tolerated by the cells) can help. |
Frequently Asked Questions (FAQs)
Q1: The product name mentions "hydrate." Is the precipitate I'm seeing a hydrate (B1144303) form of (S)-LY3177833?
A: While the term "hydrate" can refer to a crystalline solid containing water molecules, in the context of cell culture, the precipitation of a hydrophobic compound like (S)-LY3177833 is most likely due to its low solubility in the aqueous medium, not the formation of a specific, stable hydrate crystal.[1][2] The fundamental issue is the compound's hydrophobicity.
Q2: What is the maximum recommended final DMSO concentration?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture wells should typically not exceed 0.5%.[2] However, the tolerance can be cell-line dependent. It is critical to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any effects of the solvent itself.[9]
Q3: Should I use my media if I see a precipitate?
A: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate means the actual concentration of soluble, active (S)-LY3177833 is unknown and lower than intended, which will lead to inaccurate and unreliable results.[7] Furthermore, the precipitate particles themselves could have unintended physical or toxic effects on your cells.[6]
Q4: How can I distinguish between compound precipitate and microbial contamination?
A: Examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous particles or crystalline structures, while bacterial contamination will appear as small, often motile rods or spheres, and yeast will appear as budding oval shapes. Fungal contamination often presents as filamentous hyphae.[3] If contamination is suspected, discard the culture and review your sterile technique.[8]
Q5: Can I filter out the precipitate and use the remaining solution?
A: No. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration of your drug in the media.[10] The solution is to prevent the precipitation from occurring in the first place.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the practical upper concentration limit for (S)-LY3177833 in your specific experimental conditions.
Materials:
-
High-concentration stock solution of (S)-LY3177833 in 100% DMSO (e.g., 10-30 mM).[5]
-
Your complete cell culture medium, pre-warmed to 37°C.[3]
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Pipettes and sterile tips.
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your (S)-LY3177833 DMSO stock in a plate or tubes.
-
Add to Media: Add a small, fixed volume of each DMSO dilution to a corresponding well or tube containing your pre-warmed complete cell culture medium (e.g., add 2 µL of each DMSO dilution to 200 µL of media).[1] Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). A microscope can be used for more sensitive detection.[1]
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working concentration under these conditions.
Experimental Workflow: Solubility Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (S)-LY3177833 Hydrate Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-LY3177833 hydrate (B1144303) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is (S)-LY3177833 hydrate and what is its primary target?
This compound is an orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3][4] Its primary target is CDC7 kinase, a key regulator of the initiation of DNA replication.
Q2: What are the known on-target activities of this compound?
(S)-LY3177833 is a potent inhibitor of CDC7. In biochemical assays, it has an IC50 of 3.3 nM for CDC7.[1][3] In cellular assays, it inhibits the phosphorylation of the downstream target MCM2 at serine 53 (pMCM2-S53) with an IC50 of 0.29 µM in H1299 cells.[1]
Q3: Is there a publicly available kinase selectivity profile for this compound?
Q4: What are common reasons for observing unexpected phenotypes or off-target effects with kinase inhibitors?
Unexpected phenotypes with kinase inhibitors can arise from several factors:
-
Inhibition of structurally related kinases: The ATP-binding pocket is conserved across many kinases, leading to potential inhibition of unintended targets.
-
High inhibitor concentration: Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.
-
Cellular context: The effect of an inhibitor can be cell-type specific, depending on the expression levels of the on-target and potential off-target kinases.
-
Indirect effects: Inhibition of the primary target can lead to downstream signaling alterations that produce the unexpected phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discrepancy between biochemical and cellular assay results. | 1. Cell permeability: The compound may have poor cell membrane permeability.2. Efflux pumps: The compound may be a substrate for cellular efflux pumps.3. Intracellular ATP concentration: High intracellular ATP levels can out-compete ATP-competitive inhibitors. | 1. Perform a cellular uptake assay.2. Test for efflux pump activity and consider using efflux pump inhibitors.3. Use cell-based target engagement assays or measure downstream signaling. |
| Unexpected phenotype observed that does not align with known CDC7 function. | 1. Off-target kinase inhibition: The phenotype may be due to inhibition of one or more other kinases.2. Compound toxicity: At high concentrations, the compound may induce cytotoxicity through non-specific mechanisms. | 1. Perform a kinase selectivity screen to identify potential off-targets.2. Conduct a dose-response experiment to determine if the phenotype is concentration-dependent.3. Use a structurally unrelated CDC7 inhibitor to see if the phenotype is recapitulated. |
| No effect observed in a cellular assay despite using a concentration above the biochemical IC50. | 1. Low expression or activity of CDC7 in the cell line. 2. Incorrect assay endpoint. | 1. Confirm CDC7 expression and activity (e.g., by Western blot for pMCM2).2. Ensure the chosen cellular readout is a direct and sensitive measure of CDC7 activity. |
Quantitative Data
On-Target Potency of this compound
| Target | Assay Type | Cell Line | IC50 |
| CDC7 | Biochemical (ADP production) | - | 3.3 nM[1][3] |
| pMCM2-S53 | Cellular | H1299 | 0.29 µM[1] |
Example Kinase Selectivity Profile for a Fictional CDC7 Inhibitor (for illustrative purposes)
Since a specific off-target profile for (S)-LY3177833 is unavailable, the following table illustrates how such data is typically presented.
| Kinase Target | (S)-LY3177833 IC50 (nM) | Example Off-Target Kinase | Example Inhibitor IC50 (nM) |
| CDC7 | 3.3 | CDK2 | >10,000 |
| ROCK1 | 5,200 | ||
| PIM1 | 8,900 | ||
| MEK1 | >10,000 |
This table is for illustrative purposes only and does not represent actual data for (S)-LY3177833.
Experimental Protocols
1. Biochemical Kinase Assay for CDC7
This protocol outlines a general procedure for a biochemical assay to determine the IC50 of (S)-LY3177833 against CDC7.
-
Materials:
-
Recombinant human CDC7/DBF4 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., recombinant MCM2 protein or a synthetic peptide)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CDC7/DBF4 enzyme and the MCM2 substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for CDC7.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular Assay for MCM2 Phosphorylation
This protocol describes how to measure the inhibition of CDC7 activity in cells by quantifying the phosphorylation of its substrate, MCM2.
-
Materials:
-
H1299 cells (or other suitable cell line)
-
Cell culture medium
-
This compound serial dilutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pMCM2 (Ser53) and anti-total MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed H1299 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pMCM2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total MCM2 antibody as a loading control.
-
Quantify the band intensities and normalize the pMCM2 signal to the total MCM2 signal.
-
Determine the IC50 value by plotting the normalized pMCM2 levels against the inhibitor concentration.
-
Visualizations
Caption: CDC7 Signaling Pathway and Inhibition by (S)-LY3177833.
Caption: Workflow for Kinase Inhibitor Profiling.
Caption: Logic Diagram for Troubleshooting Unexpected Phenotypes.
References
Technical Support Center: Interpreting Unexpected Results with Novel Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the on- and off-target effects of novel kinase inhibitors. The information provided is based on established methodologies for target validation and off-target effect characterization.
Troubleshooting Guides
Scenario 1: The IC50 value of your inhibitor shows minimal difference between wild-type and target-knockout cell lines.
-
Question: Does this indicate that my inhibitor is not functioning through its intended target?
-
Answer: It is highly probable that the observed cytotoxic effects of your inhibitor are not dependent on its intended target. When the potency of a compound is unaffected by the removal of its supposed target, it strongly suggests a significant off-target mechanism of action.
-
Next Steps:
-
Confirm Target Knockout: Validate the successful knockout of your target protein using methods such as Western Blot or qPCR.
-
Broad Kinase Screening: Conduct a comprehensive in vitro kinase screen to identify other potential kinases that your compound might be inhibiting with high affinity.
-
Unbiased Proteomics: Consider employing an unbiased method like chemical proteomics to identify all potential binding partners of your compound.
-
Scenario 2: Your inhibitor demonstrates high specificity in a recombinant kinase panel but still appears to have off-target effects in cell-based assays.
-
Question: Why would a seemingly specific inhibitor cause off-target effects within a cellular context?
-
Answer: There are several potential reasons for this discrepancy. In vitro kinase assays may not entirely replicate the complex cellular environment. Your inhibitor could also be interacting with non-kinase off-targets that would not be identified in a kinase-specific panel. Furthermore, the downstream consequences of inhibiting the primary target could paradoxically activate other signaling pathways.
-
Next Steps:
-
Confirm Target Engagement in Cells: Utilize assays like the cellular thermal shift assay (CETSA) or NanoBRET to confirm that your inhibitor is engaging with its intended target in live cells.
-
Broader Target Profiling: Employ wider-ranging profiling techniques, such as proteome arrays, to investigate potential non-kinase off-targets.
-
Frequently Asked Questions (FAQs)
Q1: My novel kinase inhibitor is highly potent in my cancer cell line panel, but we are observing unexpected toxicities in vivo. Could off-target effects be the cause?
A1: Yes, unexpected in vivo toxicities are often a result of off-target effects. It is essential to determine if the observed cellular phenotype is a direct consequence of inhibiting the intended target. A crucial first step is to perform a target validation experiment. Techniques like CRISPR-Cas9 can be used to knock out the putative target of your compound. If your inhibitor continues to be effective in cells lacking the intended target, it strongly indicates that the cytotoxicity is mediated through off-target effects.[1]
Q2: What are some common reasons for discrepancies between a drug's reported target and its actual mechanism of action in cancer cells?
A2: Several factors can lead to the mischaracterization of a drug's mechanism of action. Historically, techniques such as RNA interference (RNAi) were used for target validation and were later found to sometimes produce misleading results. Modern gene-editing tools like CRISPR-Cas9 provide more reliable validation.[1] Additionally, the complexity of cellular signaling pathways, including feedback loops and pathway crosstalk, can lead to unexpected cellular responses.
Q3: My inhibitor shows potent initial activity, but its effectiveness diminishes with prolonged treatment in cell culture. What is the likely reason for this?
A3: This phenomenon is often due to the development of adaptive or acquired resistance.[2] Cancer cells can evolve various mechanisms to overcome the effects of kinase inhibitors over time.[2] Potential causes include:
-
Reactivation of the MAPK Pathway: The MAPK pathway (RAF-MEK-ERK) can be reactivated through feedback mechanisms.[2]
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, to maintain proliferation and survival.[2]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway.[2]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 75% |
| Off-Target Kinase C | 1,200 | 40% |
| Off-Target Kinase D | >10,000 | <10% |
Table 2: Hypothetical Cell Viability Data
| Cell Line | Treatment | IC50 (nM) |
| Wild-Type | (S)-LY3177833 hydrate | 50 |
| Target Knockout (CRISPR) | This compound | 75 |
| Vehicle Control | DMSO | >20,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add the test compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's protocol. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[2]
Visualizations
Caption: Hypothetical signaling pathway and inhibitor interaction.
References
Technical Support Center: Reproducibility of (S)-LY3177833 Hydrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving (S)-LY3177833 hydrates.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization and characterization of (S)-LY3177833 hydrates.
Issue 1: Inconsistent Crystal Form or Hydrate (B1144303) Stoichiometry
-
Question: My experiments are yielding different crystal forms (polymorphs) or hydrates with varying water content. What could be the cause?
-
Answer: Inconsistent crystal forms are a common challenge in pharmaceutical crystallization.[1] The formation of different polymorphs or hydrates is highly sensitive to experimental conditions. Key factors that can influence the outcome include:
-
Supersaturation: The rate at which supersaturation is achieved can dictate which crystal form nucleates. Rapid cooling or anti-solvent addition may favor a metastable form, while slow processes can lead to the most stable form.[1]
-
Solvent: The choice of solvent is critical as it can influence the solubility and stability of different solid-state forms.[2] The presence of water in the solvent system is necessary for hydrate formation.
-
Temperature: Temperature significantly affects solubility and, consequently, the nucleation and growth of crystals.[2] Even minor temperature fluctuations can lead to different outcomes.
-
Agitation: The degree of mixing influences mass transfer and can affect nucleation rates and crystal growth.
-
Impurities: The presence of impurities can either inhibit or promote the nucleation of specific forms.
-
Issue 2: Difficulty in Nucleation or Long Induction Times
-
Question: I am struggling to induce crystallization of the (S)-LY3177833 hydrate, or the induction time is excessively long and variable. How can I address this?
-
Answer: Challenges with nucleation are often related to achieving the necessary supersaturation in a controlled manner. Consider the following troubleshooting steps:
-
Seeding: Introducing a small number of crystals of the desired hydrate form (seeding) can bypass the stochastic nature of primary nucleation and promote consistent crystallization.[1]
-
Solvent System: Re-evaluate your solvent and anti-solvent system. A different solvent system might provide a more optimal solubility curve for controlled crystallization.
-
Temperature Gradient: A controlled, slow cooling process is often more effective than rapid cooling for inducing nucleation of the desired form.[3]
-
Mechanical Stimuli: Gentle scratching of the inner surface of the crystallization vessel can sometimes provide nucleation sites.
-
Issue 3: Amorphous Material or Oiling Out Instead of Crystals
-
Question: My experiment resulted in an amorphous solid or an oil instead of crystalline this compound. What went wrong?
-
Answer: The formation of amorphous material or "oiling out" typically occurs when the level of supersaturation is too high, leading to rapid precipitation before ordered crystal lattice formation can occur. To mitigate this:
-
Reduce Supersaturation Rate: Slow down the rate of anti-solvent addition or the cooling rate.
-
Increase Temperature: Crystallizing at a slightly higher temperature may reduce the viscosity of the solution and favor crystal growth over amorphous precipitation.
-
Solvent Selection: The choice of solvent can significantly impact the tendency to oil out. Experiment with solvents that have a moderate solubility for (S)-LY3177833.
-
Issue 4: Discrepancies in Analytical Results
-
Question: My analytical results from PXRD, TGA, or DSC are not consistent between batches, even when I believe I have the same hydrate form. Why is this happening?
-
Answer: Inconsistent analytical results can stem from subtle variations in the solid form or the analytical method itself.
-
Sample Preparation: Ensure consistent sample preparation for analysis. For Powder X-Ray Diffraction (PXRD), preferred orientation of crystals can alter peak intensities. Gentle and consistent sample packing is crucial.[4]
-
Hygroscopicity: The hydrate form may be sensitive to changes in relative humidity (RH). Exposure to ambient conditions during sample preparation or analysis could lead to water loss or uptake, altering the hydrate state.[5]
-
Mixed Phases: Your sample may be a mixture of different hydrate forms or contain some anhydrous material. Careful analysis of PXRD patterns and thermal analysis data is necessary to identify mixed phases.
-
Frequently Asked Questions (FAQs)
Q1: What is a pharmaceutical hydrate, and why is it important to control its formation?
A1: A pharmaceutical hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice of an active pharmaceutical ingredient (API).[6] Controlling hydrate formation is critical because different hydrate forms can exhibit different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can impact the safety and efficacy of the final drug product.[6]
Q2: How can I confirm that I have formed a hydrate of (S)-LY3177833?
A2: Several analytical techniques can be used in combination to confirm the formation of a hydrate:[6][7]
-
Powder X-Ray Diffraction (PXRD): The diffraction pattern of a hydrate will be distinct from the anhydrous form.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step corresponding to the loss of water molecules is indicative of a hydrate.[9][10] The stoichiometry of the hydrate can often be determined from the percentage of weight loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. Dehydration events are typically observed as endothermic peaks.[11]
-
Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of water vapor by a sample at different relative humidities. It is a powerful tool for studying hydrate formation and stability.[12][13]
Q3: What are the key experimental parameters to control for reproducible hydrate formation?
A3: To enhance reproducibility, meticulous control over the following parameters is essential:
-
Solvent System and Water Content: Precisely control the composition of your solvent system, including the amount of water.
-
Temperature: Maintain a stable and uniform temperature throughout the crystallization process.
-
Supersaturation: Control the rate of achieving supersaturation through controlled cooling, anti-solvent addition, or evaporation.
-
Agitation: Use a consistent and controlled agitation rate.
-
Purity of Starting Material: Ensure the purity of your (S)-LY3177833 starting material is consistent between experiments.
Q4: Can the order of reagent addition affect the outcome of the crystallization?
A4: Yes, the order of addition can be critical. For example, in an anti-solvent crystallization, adding the solution of the compound to the anti-solvent can create a different local supersaturation environment compared to adding the anti-solvent to the solution of the compound. It is important to maintain a consistent addition protocol.
Data Presentation
Table 1: Key Analytical Techniques for Hydrate Characterization
| Analytical Technique | Information Provided | Typical Sample Size |
| Powder X-Ray Diffraction (PXRD) | Crystal structure identification, polymorphism, and phase purity. | 5-20 mg |
| Thermogravimetric Analysis (TGA) | Water content (stoichiometry), thermal stability, and dehydration temperatures.[10] | 3-10 mg[6] |
| Differential Scanning Calorimetry (DSC) | Dehydration/melting temperatures, and enthalpies of transition.[6] | 3-10 mg[6] |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, hydrate formation/stability as a function of relative humidity.[5] | 10-30 mg[6] |
| Karl Fischer Titration | Absolute water content for determination of hydrate stoichiometry. | Variable |
Experimental Protocols
Protocol 1: Powder X-Ray Diffraction (PXRD) for Hydrate Identification
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to minimize preferred orientation.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's surface.[14]
-
Instrument Setup:
-
X-ray source: Typically Cu Kα radiation.
-
Voltage and Current: Set according to instrument recommendations (e.g., 40 kV and 40 mA).[14]
-
Scan Range: A common range is 2° to 40° 2θ.
-
Scan Speed/Step Size: A typical scan speed is 1-2°/min.
-
-
Data Collection: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for the anhydrous form and any known hydrate forms of (S)-LY3177833. Differences in peak positions and intensities indicate different crystal structures.[8]
Protocol 2: Thermogravimetric Analysis (TGA) for Hydrate Stoichiometry
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 3-10 mg of the sample into a tared TGA pan.[6]
-
Experimental Conditions:
-
Purge Gas: Use an inert gas such as nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature above the expected dehydration point (e.g., 25 °C to 200 °C).
-
-
Data Collection: Run the TGA experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the percentage mass loss in the dehydration step. Calculate the number of water molecules per molecule of (S)-LY3177833 to determine the hydrate stoichiometry.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Characterization
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-10 mg of the sample into a DSC pan and seal it.[6] A pinhole in the lid is often used to allow evolved water to escape.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas such as nitrogen at a constant flow rate.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Scan from ambient temperature to a temperature that encompasses the dehydration and any other thermal events.
-
-
Data Collection: Run the DSC experiment, recording the heat flow.
-
Data Analysis: Identify endothermic peaks corresponding to dehydration. The onset temperature and peak temperature provide information about the thermal stability of the hydrate.
Protocol 4: Dynamic Vapor Sorption (DVS) for Hygroscopicity and Stability
-
Sample Preparation: Place 10-30 mg of the sample in the DVS sample pan.[6]
-
Experimental Conditions:
-
Temperature: Set a constant temperature, typically 25 °C.
-
Relative Humidity (RH) Program: Program a sequence of RH steps, for example, from 0% to 90% RH and then back to 0% RH in 10% increments.[5]
-
Equilibrium Criterion: Define an equilibrium condition, such as a change in mass over time ( dm/dt ) of less than 0.002%/min.
-
-
Data Collection: Start the DVS experiment and record the change in mass as a function of RH.
-
Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and any abrupt changes in mass can indicate hydrate formation, dehydration, or deliquescence.
Visualizations
Caption: Workflow for screening, characterizing, and optimizing this compound formation.
Caption: Decision tree for troubleshooting common issues in hydrate crystallization.
Caption: Role of Cdc7-Dbf4 in DNA replication and the inhibitory action of (S)-LY3177833.
References
- 1. scribd.com [scribd.com]
- 2. helgroup.com [helgroup.com]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. rigaku.com [rigaku.com]
- 9. veeprho.com [veeprho.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. scitechnol.com [scitechnol.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. mcgill.ca [mcgill.ca]
(S)-LY3177833 hydrate degradation and how to avoid it
Disclaimer: The following information is a generalized technical support guide based on the chemical structure of (S)-LY3177833 hydrate (B1144303) and known degradation pathways of similar chemical moieties. As there is limited publicly available stability data for this specific compound, this guide is intended to be a representative resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is (S)-LY3177833 hydrate and what are its key structural features?
(S)-LY3177833 is an orally active inhibitor of the CDC7 kinase. Its chemical structure, (3R)-3-(5-Fluoro-4-pyrimidinyl)-2,3-dihydro-3-methyl-6-(1H-pyrazol-4-yl)-1H-isoindol-1-one, contains several key functional groups that can influence its stability. These include an isoindolinone core (which includes a lactam ring), a fluorinated pyrimidine (B1678525) ring, and a pyrazole (B372694) ring. The "hydrate" designation indicates that water molecules are incorporated into the crystal lattice of the solid form.
Q2: What are the likely degradation pathways for this compound?
Based on its structure, the most probable degradation pathways for this compound include:
-
Hydrolysis: The lactam ring within the isoindolinone core is susceptible to hydrolysis, which would lead to the opening of the ring. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The isoindolinone and pyrazole moieties could be susceptible to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: The pyrimidine ring, being an aromatic heterocycle, may be susceptible to degradation upon exposure to UV or visible light.
The fluorine substituent is generally expected to enhance metabolic stability but can, in some instances, be a site for degradation under specific conditions.
Q3: How does the hydrate form affect the stability of (S)-LY3177833?
The hydration state of a pharmaceutical solid can significantly impact its stability. Hydrates are often more thermodynamically stable than their anhydrous counterparts under ambient conditions, which can protect the molecule from degradation.[1] However, changes in humidity and temperature can lead to dehydration or further hydration, potentially altering the crystal structure and affecting chemical stability. It is crucial to maintain the recommended storage conditions to ensure the integrity of the hydrate form.
Q4: What are the initial signs of degradation in my this compound sample?
Visual signs of degradation can include a change in color, clumping of the powder, or a change in its dissolution properties. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Chemical degradation of (S)-LY3177833. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review the storage conditions of the compound (temperature, humidity, light exposure). 3. Assess the compatibility of the compound with solvents and excipients used in the formulation. 4. Perform a forced degradation study to identify potential degradation products and pathways. |
| Poor solubility or altered dissolution profile | Change in the solid-state form (e.g., dehydration of the hydrate). | 1. Analyze the solid-state form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). 2. Ensure the compound is stored under controlled humidity conditions to maintain the hydrate form. |
| Discoloration of the solid compound or solution | Likely oxidative or photolytic degradation. | 1. Protect the compound from light by using amber vials or storing it in the dark. 2. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Quantitative Data on Stability
The following tables provide representative data from hypothetical forced degradation studies on a compound with a similar structure to (S)-LY3177833.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15.2% | DP-1 (Hydrolytic product - lactam ring-opened) |
| 0.1 M NaOH, RT, 8h | 25.8% | DP-1 (Hydrolytic product - lactam ring-opened) |
| 3% H₂O₂, RT, 24h | 8.5% | DP-2 (Oxidative product) |
| Heat (80°C, 48h) | 5.1% | Minor degradation products |
| Photostability (ICH Q1B), 24h | 12.3% | DP-3 (Photolytic product) |
Table 2: HPLC Purity of this compound Under Different Storage Conditions
| Storage Condition | Initial Purity (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| 25°C / 60% RH | 99.8% | 99.5% | 99.1% |
| 40°C / 75% RH | 99.8% | 98.2% | 96.5% |
| 5°C | 99.8% | 99.8% | 99.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent and analyze by HPLC.
-
Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC. A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method (Representative)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Cell line specific responses to (S)-LY3177833 hydrate
Welcome to the technical support center for (S)-LY3177833 hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-LY3177833 hydrate?
A1: this compound is an orally active and potent inhibitor of Cell Division Cycle 7 (CDC7) kinase and the phosphorylation of its substrate, Minichromosome Maintenance Complex Component 2 (pMCM2). The enzymatic IC50 for CDC7 is 3.3 nM, and the IC50 for pMCM2 phosphorylation is 290 nM. By inhibiting CDC7, this compound disrupts the initiation of DNA replication, leading to cell cycle arrest and the induction of senescence, particularly in cancer cells.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the compound as a powder at 4°C. Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the known cellular effects of this compound?
A3: The primary cellular effect of this compound is the inhibition of DNA replication initiation, leading to S-phase arrest. In sensitive cancer cell lines, particularly those with TP53 mutations, this compound has been shown to induce a senescent phenotype. For example, in Hep3B cells, treatment with 10 μM this compound for 4 days increased the expression of senescence-associated β-galactosidase (SA-β-gal).
Q4: Are there any known off-target effects for this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common characteristic of small molecule inhibitors to have potential off-target activities. It is advisable to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in cell culture media | The compound may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%). Prepare the final dilution in pre-warmed (37°C) media and mix thoroughly. If precipitation persists, consider using a different formulation, such as those including PEG300 and Tween-80. |
| Inconsistent or no observable effect on cells | - Cell line may be resistant.- Incorrect dosage or treatment duration.- Compound degradation. | - Verify the TP53 status of your cell line; TP53 mutant cells are more likely to be sensitive.- Perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line.- Ensure proper storage of the compound and use freshly prepared solutions. |
| High background in senescence-associated β-galactosidase (SA-β-gal) assay | - Suboptimal pH of the staining solution.- Over-confluent or stressed cells. | - Ensure the pH of the X-gal staining solution is at 6.0.- Use cells at a sub-confluent density and avoid any additional stress to the cells during the experiment. |
| Difficulty in detecting pMCM2 inhibition by Western blot | - Low antibody affinity or specificity.- Insufficient treatment time or concentration. | - Use a validated antibody for phosphorylated MCM2.- Optimize the treatment conditions by performing a time-course and dose-response experiment. |
Data Presentation
Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| CDC7 | Enzymatic Assay | 3.3 nM |
| pMCM2 | Cellular Assay | 290 nM |
Cell Line Specific Responses to this compound
| Cell Line | Cancer Type | TP53 Status | Response |
| Hep3B | Hepatocellular Carcinoma | Mutant | Sensitive (Induces senescence) |
| Huh7 | Hepatocellular Carcinoma | Mutant | Sensitive |
| SNU398 | Hepatocellular Carcinoma | Mutant | Sensitive |
| MHCC97H | Hepatocellular Carcinoma | Mutant | Sensitive |
| HCCLM3 | Hepatocellular Carcinoma | Mutant | Sensitive |
| SK-Hep1 | Hepatocellular Carcinoma | Wild-Type | Resistant |
| Huh6 | Hepatocellular Carcinoma | Wild-Type | Resistant |
| SW620 | Colorectal Adenocarcinoma | Not Specified | Sensitive (in vivo) |
| H1299 | Non-small cell lung cancer | Not Specified | Sensitive (pMCM2 inhibition) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for pMCM2 Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MCM2 (Ser53) and total MCM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as required.
-
Fixation: Wash the cells with PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with the SA-β-gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a dry incubator (no CO2).
-
Imaging: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common experimental workflows for this compound.
Caption: Troubleshooting logic for cell line sensitivity.
Overcoming resistance to (S)-LY3177833 hydrate in cancer cells
Welcome to the technical support center for (S)-LY3177833 hydrate (B1144303), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in cancer cell research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-LY3177833 hydrate?
A1: this compound is a potent and selective inhibitor of CDC7 kinase.[1] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[2][3] In partnership with its regulatory subunit DBF4, CDC7 phosphorylates the minichromosome maintenance (MCM) complex (specifically MCM2), which is a crucial step for the activation of the DNA helicase and the subsequent unwinding of DNA to initiate replication.[4][5] By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to a halt in DNA replication initiation, which can induce cell cycle arrest and apoptosis in cancer cells that are often highly dependent on this pathway for proliferation.[3][6]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: The sensitivity of cancer cell lines to CDC7 inhibitors like this compound can be influenced by several factors, most notably the status of the tumor suppressor protein p53 (TP53).[7][8]
-
TP53 Status: Cancer cells with mutated or deficient TP53 often exhibit increased sensitivity to CDC7 inhibition.[7][9] In normal cells or cells with wild-type TP53, inhibition of CDC7 can trigger a p53-dependent checkpoint, leading to a reversible cell cycle arrest in G1.[10][11] However, in TP53-mutant cells, this checkpoint is often defective, causing the cells to proceed through a faulty S-phase, resulting in p53-independent apoptosis.[3][11]
-
Basal Replication Stress: Cell lines with high basal levels of replication stress may be more dependent on CDC7 for DNA replication and therefore more sensitive to its inhibition.
-
Expression Levels of CDC7/DBF4: Overexpression of CDC7 and its regulatory subunit DBF4 is common in many tumor types and may correlate with increased dependency on this kinase for survival.[3][12]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, extrapolated from studies of other CDC7 inhibitors and targeted therapies in general, may include:
-
Upregulation of bypass signaling pathways: Cancer cells might activate alternative pathways to overcome the block in DNA replication.
-
Alterations in the drug target: Mutations in the CDC7 kinase domain could potentially reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as ABC transporters, could reduce the intracellular concentration of the inhibitor.
-
Neuroendocrine transformation: In some cancer types, such as lung and prostate cancer, resistance to targeted therapies can involve a shift to a neuroendocrine phenotype.[13] Interestingly, CDC7 inhibition has been shown to potentially suppress this transformation.[13]
Q4: Are there any known synergistic combinations with this compound?
A4: Yes, combination strategies are a promising approach to enhance the efficacy of CDC7 inhibitors and overcome resistance. Preclinical studies with other CDC7 inhibitors have shown synergistic effects when combined with:
-
DNA-damaging agents (e.g., cisplatin, doxorubicin): By inhibiting a key component of the DNA damage response, CDC7 inhibitors can sensitize cancer cells to the effects of chemotherapy.[14][15]
-
mTOR inhibitors (e.g., AZD8055): A sequential treatment of a CDC7 inhibitor followed by an mTOR inhibitor has been shown to be effective in killing liver cancer cells that have been driven into senescence by the CDC7 inhibitor.[8]
-
ATR/CHK1 inhibitors: For cancer cells resistant to ATR or CHK1 inhibition, pre-treatment with a CDC7 inhibitor can induce DNA replication stress, thereby sensitizing them to ATR/CHK1 inhibitors.[16]
-
BRAF inhibitors (in melanoma): In vemurafenib-resistant melanoma cells, inhibition of CDC7 has been shown to re-sensitize the cells to the BRAF inhibitor.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Cells are not in logarithmic growth phase. Inaccurate drug dilutions. | Ensure uniform cell seeding in all wells. Use cells that are actively dividing and have not reached confluency. Prepare fresh serial dilutions of this compound for each experiment. |
| No significant effect on cell proliferation observed. | The cell line may be intrinsically resistant. Insufficient drug concentration or treatment duration. The cell line may have a functional p53 checkpoint. | Confirm the TP53 status of your cell line. Consider using a TP53-mutant cell line as a positive control. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Assess for cell cycle arrest (G1) rather than immediate cell death. |
| Difficulty in detecting a decrease in MCM2 phosphorylation via Western Blot. | Suboptimal antibody for phosphorylated MCM2. Insufficient treatment time to observe the effect. Protein degradation. | Validate your phospho-MCM2 antibody with a positive control. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition. Use protease and phosphatase inhibitors in your lysis buffer. |
| Unexpected cell morphology changes or cellular stress responses. | This compound is inducing senescence. Off-target effects at high concentrations. | Perform a senescence-associated β-galactosidase (SA-β-gal) assay to check for senescence.[8] Titrate the drug to the lowest effective concentration to minimize potential off-target effects. |
Quantitative Data
Table 1: Cellular Potency of Representative CDC7 Inhibitors
| Compound | Target | IC50 (nM) - Biochemical Assay | Cell Line | Cell-based Potency (GI50/IC50) | Reference |
| (S)-LY3177833 | CDC7 | 3.3 | Not specified | Not specified | [11] |
| TAK-931 | CDC7 | 1.1 | A375-P (melanoma) | ~30 nM | [17] |
| A375-R (melanoma) | ~40 nM | [17] | |||
| XL413 | CDC7 | 13 | H69-AR (SCLC) | 416.8 µM | [14] |
| H446-DDP (SCLC) | 681.3 µM | [14] | |||
| PHA-767491 | CDC7 | 10 | Not specified | Not specified | [18] |
Note: Data for this compound in specific cell lines is limited in publicly available literature. The provided data for other CDC7 inhibitors can serve as a reference.
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include vehicle-only (DMSO) controls.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Western Blotting for Phospho-MCM2
-
Objective: To confirm target engagement by assessing the phosphorylation status of the CDC7 substrate, MCM2.[2]
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (Ser53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 12. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDC7 Inhibitors: (S)-LY3177833 Hydrate Versus Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (CDC7) kinase has emerged as a compelling target in oncology due to its critical role in the initiation of DNA replication and regulation of the cell cycle.[1][2] Its overexpression is noted in a wide array of cancers, correlating with poor clinical outcomes.[3] This has spurred the development of numerous small molecule inhibitors aimed at disrupting CDC7 activity, thereby inducing replication stress and subsequent cell death in cancer cells.[4][5][6] This guide provides an objective comparison of (S)-LY3177833 hydrate (B1144303) against other prominent CDC7 inhibitors, supported by experimental data and detailed methodologies.
The Role of CDC7 in DNA Replication
CDC7 is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[2] This complex is essential for the transition from the G1 to the S phase of the cell cycle.[3] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), the replicative DNA helicase.[1][7][8] This phosphorylation event is a crucial step for the initiation of DNA unwinding and the start of DNA replication.[2] Inhibition of CDC7 blocks this process, leading to cell cycle arrest and apoptosis, particularly in p53-deficient cancer cells that lack a functional G1 checkpoint.[5][9]
Caption: CDC7-Dbf4 complex phosphorylates MCM2-7 to initiate DNA replication, a process blocked by CDC7 inhibitors.
Comparative Performance of CDC7 Inhibitors
A range of CDC7 inhibitors have been developed, each with distinct potency and selectivity profiles. This section compares (S)-LY3177833 hydrate with other notable inhibitors such as TAK-931 (Simurosertib), PHA-767491, and others that have been evaluated in preclinical or clinical settings.
This compound is an orally active and potent inhibitor of CDC7 kinase.[10][11] It has demonstrated broad in-vitro anticancer activity and induces senescence in cancer cells.[10][12]
TAK-931 (Simurosertib) is a highly potent and selective, orally active, ATP-competitive CDC7 inhibitor.[13][14] It has shown significant antitumor activity in multiple xenograft models and has progressed to Phase 2 clinical trials.[13][15]
PHA-767491 is a potent, ATP-competitive inhibitor of CDC7.[7] It is also recognized as a dual inhibitor, targeting CDK9 with a slightly lower potency.[16][17][18] This dual activity distinguishes it from more selective CDC7 inhibitors.
Other Investigational Inhibitors:
-
MSK-777: A small molecule inhibitor identified through high-throughput screening, shown to be effective in cell-based cytotoxicity assays and animal models.[8][19]
-
SGR-2921: Described as a potent CDC7 inhibitor, its development was halted during a Phase 1 trial due to patient deaths.[20]
-
XL413: A CDC7 inhibitor that has been shown to have a synergistic effect with chemotherapy in chemo-resistant small-cell lung cancer models.[21]
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical and cellular potency of key CDC7 inhibitors based on published data.
Table 1: Biochemical Potency Against CDC7 Kinase
| Inhibitor | Target | IC50 / Ki | Assay Condition |
| (S)-LY3177833 | CDC7 Kinase | 3.3 nM | Enzyme assay (ADP production)[12][22] |
| TAK-931 (Simurosertib) | CDC7 Kinase | <0.3 nM | Not specified[13][14][23] |
| PHA-767491 | Cdc7 Kinase | 10 nM | In the presence of 1.5 µM ATP[7][16] |
| PHA-767491 | Cdk9 Kinase | 34 nM | Not specified[16][17][18] |
| CRT'2199 | CDC7 Kinase | 4 nM | Not specified[3] |
| NMS-354 | CDC7 Kinase | 3 nM | Not specified[6] |
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration. Direct comparisons between different studies should be made with caution.[24]
Table 2: Cellular Potency and Activity
| Inhibitor | Cellular Target/Assay | IC50 / Effect | Cell Line(s) |
| (S)-LY3177833 | pMCM2-S53 Inhibition | 0.29 µM (290 nM) | H1299[12][22] |
| TAK-931 (Simurosertib) | MCM2 Phosphorylation | Dose-dependent suppression | COLO205[13] |
| PHA-767491 | Cell Proliferation | 0.64 µM | HCC1954[18] |
| PHA-767491 | Cell Proliferation | 1.3 µM | Colo-205[18] |
| PHA-767491 | Cell Proliferation | Average 3.17 µM | Panel of 61 human cell lines[7] |
| MSK-777 | Cell Viability | <20% viability after 24h | BxPC3 (pancreatic cancer)[19] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy.[24]
1. In Vitro Kinase Assay (Biochemical Potency)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified CDC7/Dbf4 kinase.[24]
-
Principle: This assay measures the enzymatic activity of CDC7 by quantifying the phosphorylation of a substrate, typically a recombinant fragment of MCM2. The reduction in phosphorylation in the presence of an inhibitor indicates its potency.
-
General Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., (S)-LY3177833) in DMSO.
-
Reaction Setup: In a 96-well plate, combine the test compound, recombinant human CDC7/Dbf4 kinase, and a suitable substrate (e.g., MCM2 protein) in a kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. Often, radiolabeled [γ-³²P]ATP or [γ-³³P]ATP is used to enable detection of the phosphorylated substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA or phosphoric acid.
-
Detection: Capture the phosphorylated substrate on a filter membrane. After washing away unincorporated ATP, quantify the radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence can be employed.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
2. Cellular MCM2 Phosphorylation Assay (Target Engagement)
-
Objective: To confirm that the inhibitor engages and blocks CDC7 activity within cancer cells by measuring the phosphorylation status of its direct substrate, MCM2.
-
Principle: CDC7 phosphorylates MCM2 at specific serine residues (e.g., Ser40, Ser53).[5][7] A potent inhibitor will reduce the levels of phosphorylated MCM2 (pMCM2) in treated cells.
-
General Protocol:
-
Cell Culture: Seed cancer cells (e.g., COLO205, H1299) in culture plates and allow them to adhere overnight.[13][22]
-
Compound Treatment: Treat the cells with various concentrations of the CDC7 inhibitor for a defined period (e.g., 24-48 hours).[19]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-pMCM2-S53).
-
Use an antibody against total MCM2 or a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification: Densitometrically quantify the pMCM2 bands and normalize them to the total MCM2 or loading control bands to determine the dose-dependent inhibition.
-
Caption: A typical drug discovery cascade for evaluating novel CDC7 inhibitors.
Conclusion
The landscape of CDC7 inhibitors is populated by several potent molecules, with this compound and TAK-931 (Simurosertib) representing highly potent and selective examples. While TAK-931 has advanced further into clinical trials, (S)-LY3177833 demonstrates strong biochemical and cellular activity, inhibiting CDC7 at nanomolar concentrations and its downstream target pMCM2 in the sub-micromolar range.[12][15][22] In contrast, inhibitors like PHA-767491 offer a different profile with dual CDC7/CDK9 activity, which may present both therapeutic opportunities and potential off-target effects.[16]
The ultimate clinical success of any CDC7 inhibitor will likely depend on achieving a therapeutic window that maximizes efficacy in tumor cells while minimizing toxicity in normal tissues.[9] Factors such as oral bioavailability, selectivity, and the genetic background of the tumor (e.g., TP53 status) are critical considerations.[9][25] The data presented herein provides a framework for researchers to compare the performance of this compound against its alternatives and to design further experiments to elucidate the full potential of CDC7 inhibition as a cancer therapy.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 16. selleckchem.com [selleckchem.com]
- 17. adooq.com [adooq.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Schrödinger Ends CDC7 Inhibitor Program Following Two Patient Deaths in AML Trial [biopharmatrend.com]
- 21. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the CDC7 Inhibitors: (S)-LY3177833 Hydrate and TAK-931
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent Cell Division Cycle 7 (CDC7) kinase inhibitors: (S)-LY3177833 hydrate (B1144303) and TAK-931. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their biochemical potency, cellular activity, and preliminary pharmacokinetic profiles.
Cell Division Cycle 7 (CDC7) kinase, a serine/threonine kinase, plays a pivotal role in the initiation of DNA replication. Its overexpression in various cancers has made it an attractive target for anticancer therapies. Both (S)-LY3177833 hydrate (also known as LY3143921 hydrate) and TAK-931 (Simurosertib) are orally bioavailable, potent, and selective inhibitors of CDC7. This guide offers a side-by-side comparison of their key characteristics based on publicly available data.
Data Presentation: At a Glance
The following tables summarize the quantitative data for this compound and TAK-931, offering a clear comparison of their biochemical and cellular activities, as well as their pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | TAK-931 (Simurosertib) |
| Target | CDC7 Kinase | CDC7 Kinase |
| Mechanism of Action | ATP-competitive inhibitor of CDC7 | ATP-competitive inhibitor of CDC7 |
| Biochemical Potency (IC50) | 3.3 nM (CDC7) | <0.3 nM (CDC7) |
| Cellular Potency (IC50) | 290 nM (pMCM2 inhibition) | Not explicitly stated, but potent growth suppression in various cancer cell lines observed |
| Reported Cellular Effects | Senescence inducer | Induces S-phase delay, replication stress, mitotic aberrations, and apoptosis |
Table 2: Pharmacokinetic Properties (Human Phase I Clinical Trial Data)
| Parameter | This compound (LY3143921) | TAK-931 (Simurosertib) |
| Administration | Oral | Oral |
| Tmax (Time to Maximum Plasma Concentration) | Not explicitly stated, but dose-dependent increases in exposure observed | ~1-4 hours |
| Terminal Half-life | Not explicitly stated | ~6 hours |
| Key Clinical Observations | Nausea, orthostatic hypotension, vomiting, fatigue, and diarrhea were common adverse events. No complete or partial responses were observed in the Phase I trial, with stable disease in 65% of evaluable patients.[1] | Nausea and neutropenia were the most common adverse events. Partial responses were observed in some patients with advanced solid tumors.[2][3] |
Mechanism of Action and Signaling Pathway
Both this compound and TAK-931 are ATP-competitive inhibitors of CDC7 kinase. CDC7, in complex with its regulatory subunit Dbf4, forms the active DDK complex, which is essential for the initiation of DNA replication. The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7). Phosphorylation of the MCM2 subunit is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis. By inhibiting CDC7, these compounds prevent the phosphorylation of MCM2, leading to cell cycle arrest and, in many cases, apoptosis in cancer cells that are highly dependent on this kinase for proliferation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize CDC7 inhibitors.
CDC7 Kinase Enzymatic Assay (Biochemical Potency)
This assay determines the in vitro concentration of the inhibitor required to reduce the kinase activity of CDC7 by 50% (IC50).
-
Reaction Setup: A reaction mixture is prepared containing recombinant human CDC7/Dbf4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or TAK-931) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a luminescence-based assay where ADP is converted to ATP, which then generates a light signal via a luciferase reaction.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular MCM2 Phosphorylation Assay (Cellular Potency)
This assay measures the ability of an inhibitor to block the phosphorylation of the endogenous CDC7 substrate, MCM2, within cancer cells.
-
Cell Culture and Treatment: Cancer cell lines are cultured and then treated with various concentrations of the CDC7 inhibitor for a defined period.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated MCM2 (pMCM2) and total MCM2.
-
Detection and Analysis: A secondary antibody conjugated to an enzyme is used to generate a chemiluminescent signal, which is captured by an imaging system. The intensity of the pMCM2 band is normalized to the total MCM2 band to determine the extent of inhibition.
In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the inhibitors in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a specific size, the mice are randomly assigned to a control group (receiving a vehicle) or treatment groups (receiving different doses of the inhibitor).
-
Drug Administration: The CDC7 inhibitor is administered to the mice, typically orally, according to a predefined schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated groups to that of the control group.
Concluding Remarks
Both this compound and TAK-931 are potent inhibitors of CDC7 kinase with demonstrated anti-proliferative effects in cancer cells. Based on the available biochemical data, TAK-931 exhibits a higher potency for CDC7 in enzymatic assays. Preclinical and early clinical data for TAK-931 suggest a manageable safety profile and signs of anti-tumor activity. While this compound has also advanced to clinical trials, the currently available data from its Phase I study did not show objective responses, although it did result in stable disease for a majority of patients.
The choice between these or other CDC7 inhibitors for further research and development will depend on a multitude of factors including their detailed selectivity profiles, pharmacokinetic and pharmacodynamic properties, and their efficacy and safety in specific cancer contexts. This guide provides a foundational comparison to aid in these critical evaluations.
References
A Comparative Analysis of the Kinase Inhibitors (S)-LY3177833 Hydrate and PHA-767491
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two kinase inhibitors, (S)-LY3177833 hydrate (B1144303) and PHA-767491, based on available experimental data. The information is intended to assist researchers in making informed decisions regarding the selection of appropriate tool compounds for their studies in cancer biology and drug development.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the inhibitory activities of (S)-LY3177833 hydrate and PHA-767491. Direct comparison should be approached with caution as the data are derived from separate studies with potentially different experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Experimental Conditions |
| This compound | Cdc7 | 3.3 | Not explicitly stated |
| PHA-767491 | Cdc7 | 10 | 1.5 µM ATP[1] |
| Cdk9 | 34 | Not explicitly stated[2] |
Table 2: Cellular Proliferation and Anti-cancer Activity
| Compound | Cell Line | IC50 (µM) | Assay Type |
| This compound | Various cancer cell lines | Broad in vitro anticancer activity | Not explicitly stated |
| PHA-767491 | HCC1954 (Breast Cancer) | 0.64 | Cell Proliferation Assay[3] |
| Colo-205 (Colon Cancer) | 1.3 | Cell Proliferation Assay[3] | |
| Average over 61 human cancer cell lines | 3.17 | Cell Proliferation Assay[1] |
Mechanism of Action and Signaling Pathways
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. By inhibiting Cdc7, it prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication. This leads to cell cycle arrest and has been shown to induce senescence in cancer cells.
PHA-767491 is a dual inhibitor of Cdc7 and Cyclin-Dependent Kinase 9 (Cdk9)[2][4][5]. Its inhibition of Cdc7 mirrors the action of this compound, leading to the blockage of DNA replication initiation. Additionally, its inhibition of Cdk9, a key component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of anti-apoptotic proteins like Mcl-1. This dual mechanism of action contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, PHA-767491 has been shown to impact the CDK2-RB-E2F transcriptional network, further contributing to its efficacy in cancer cells with a functional Retinoblastoma (RB) protein[6][7][8].
Signaling Pathway Diagrams
Caption: Cdc7-Dbf4 Signaling Pathway and Inhibition.
Caption: CDK9-Mediated Transcriptional Elongation and Inhibition.
Detailed Experimental Methodologies
The following sections describe representative experimental protocols for assessing the efficacy of kinase inhibitors like this compound and PHA-767491.
In Vitro Kinase Assays
1. Radiometric Kinase Assay (for Cdc7)
-
Objective: To determine the IC50 value of an inhibitor against Cdc7 kinase activity by measuring the incorporation of radioactive phosphate (B84403) into a substrate.
-
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex.
-
MCM2 protein as substrate.
-
Kinase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
Test compound (this compound or PHA-767491) serially diluted in DMSO.
-
Phosphocellulose filter plates.
-
Wash buffer (e.g., 75 mM phosphoric acid).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MCM2 substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The concentration of ATP is critical and should be reported (e.g., 1.5 µM for PHA-767491)[1].
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter plates.
-
Wash the filter plates extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. ADP-Glo™ Luminescence-Based Kinase Assay (for Cdc7 or Cdk9)
-
Objective: To determine the IC50 value of an inhibitor by quantifying the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant kinase (Cdc7/Dbf4 or Cdk9/Cyclin T1).
-
Appropriate substrate (e.g., a synthetic peptide).
-
Kinase reaction buffer.
-
ATP.
-
Test compound.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Luminometer.
-
-
Procedure:
-
Set up the kinase reaction in a 96-well plate with the kinase, substrate, kinase buffer, and serially diluted test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assays
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCC1954, Colo-205).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or SDS in HCl), or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Microplate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Summary and Conclusion
Both this compound and PHA-767491 are potent inhibitors of Cdc7 kinase, a key regulator of DNA replication initiation. This compound demonstrates high selectivity for Cdc7. In contrast, PHA-767491 exhibits a dual inhibitory profile against both Cdc7 and Cdk9. This dual action provides an additional mechanism for inducing cancer cell death by inhibiting the transcription of crucial survival proteins.
The choice between these two inhibitors will depend on the specific research question. For studies focused solely on the role of Cdc7 in cellular processes, the more selective inhibitor, this compound, may be preferable. For investigations aiming to maximize anti-cancer efficacy through the simultaneous inhibition of DNA replication and transcription, the dual inhibitor PHA-767491 presents a compelling option.
It is imperative for researchers to consider the different experimental conditions under which the reported efficacy data were generated. For a definitive comparison for a specific application, it is recommended to evaluate both compounds side-by-side in the same experimental system.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
Validating (S)-LY3177833 Hydrate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-LY3177833 hydrate (B1144303), a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase, with other notable CDC7 inhibitors. The focus is on validating target engagement in a cellular context, supported by experimental data and detailed protocols.
Introduction to CDC7 Kinase and its Inhibition
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[1][2] In partnership with its regulatory subunit, Dbf4, CDC7 phosphorylates the minichromosome maintenance (MCM) complex, a crucial step for the firing of replication origins and the progression of the S phase of the cell cycle.[2][3] Given its essential role in cell proliferation, CDC7 has emerged as a promising target for cancer therapy, as its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][4] (S)-LY3177833 hydrate is an orally active inhibitor of CDC7 and its downstream substrate, phosphorylated minichromosome maintenance 2 (pMCM2), with IC50 values of 3.3 nM and 290 nM, respectively.[5]
Comparative Analysis of CDC7 Inhibitors
A direct comparison of this compound with other CDC7 inhibitors in head-to-head cellular target engagement assays is not extensively available in the public domain. However, by compiling data from various studies, we can establish a comparative framework. The following tables summarize the biochemical and cellular potencies of this compound and a selection of alternative CDC7 inhibitors.
Table 1: Biochemical Potency of CDC7 Inhibitors
| Compound | Target(s) | IC50 (nM) [Assay Type] | Reference |
| This compound | CDC7, pMCM2 | 3.3 (CDC7), 290 (pMCM2) [Biochemical] | [5] |
| TAK-931 | CDC7 | <0.3 [Enzymatic] | [2] |
| XL413 (BMS-863233) | CDC7 | Low nanomolar [Enzymatic] | [2] |
| PHA-767491 | CDC7/Cdk9 | 10 (CDC7) [Enzymatic] | [2] |
| CRT'2199 | CDC7 | 4 [Enzymatic] | [2] |
| Cdc7-IN-19 | Cdc7 | 1.49 [Biochemical Kinase Assay] | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Direct comparison between different studies should be made with caution.[2]
Table 2: Cellular Potency of CDC7 Inhibitors
| Compound | Cell Line(s) | Cellular Potency (IC50/GI50) | Effect | Reference |
| This compound | Hep3B | 10 µM | Increased SA-β-gal content | [5] |
| TAK-931 | Various cancer cell lines | Potent anti-proliferative activity | Induces apoptosis | [8] |
| XL413 | Colo-205 | 1.1 - 2.69 µM | Improves chemotherapeutic efficacy | [6][9] |
| PHA-767491 | Multiple cancer cell lines | Average 3.17 µM | Induces apoptosis | [4] |
Key Experimental Protocols for Target Engagement
Validating that a compound engages its intended target within a cell is a critical step in drug development. Several methods can be employed to confirm the cellular target engagement of CDC7 inhibitors.
Western Blotting for pMCM2 Inhibition
This is a direct and widely used method to assess the downstream cellular activity of CDC7 inhibitors. Inhibition of CDC7 kinase activity leads to a decrease in the phosphorylation of its substrate, MCM2.
Objective: To quantify the inhibition of MCM2 phosphorylation in cells treated with CDC7 inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the CDC7 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (pMCM2). A primary antibody for total MCM2 or a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pMCM2 and the loading control. Normalize the pMCM2 signal to the loading control and compare the levels between treated and untreated samples to determine the IC50 for pMCM2 inhibition.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly assess the binding of a drug to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[10][11]
Objective: To demonstrate direct binding of a CDC7 inhibitor to CDC7 kinase in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble CDC7 protein in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CDC7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can be generated at a fixed temperature to determine the EC50 of binding.[10][12]
In Vitro CDC7 Kinase Assay (Luminescence-Based)
This biochemical assay measures the enzymatic activity of purified CDC7 kinase and is used to determine the direct inhibitory potency of a compound.
Objective: To determine the in vitro IC50 of a test compound against CDC7 kinase.
Methodology:
-
Reaction Setup: In a multi-well plate, combine the recombinant human CDC7/Dbf4 enzyme complex, a suitable kinase substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves converting the ADP to ATP and then using luciferase to generate a luminescent signal.[13]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[4]
Visualizing Pathways and Workflows
To better understand the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: CDC7 signaling pathway in DNA replication initiation and its inhibition by this compound.
Caption: Experimental workflow for pMCM2 Western Blotting to assess CDC7 inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Conclusion
Validating the cellular target engagement of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative framework against other CDC7 inhibitors and details key experimental protocols, including Western blotting for the downstream marker pMCM2 and the direct binding assay CETSA. While direct comparative data is still emerging, the provided methodologies offer a robust approach for researchers to quantitatively assess the cellular efficacy and target engagement of this compound and other novel CDC7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
The Selectivity Profile of a CDC7 Kinase Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of a potent and selective cell division cycle 7 (CDC7) kinase inhibitor, using publicly available data for TAK-931 as a representative example due to the absence of a comprehensive public kinome scan for (S)-LY3177833 hydrate (B1144303).
(S)-LY3177833 hydrate is recognized as a potent inhibitor of CDC7 kinase, a key regulator of DNA replication initiation. While its high potency against CDC7 is established, a detailed public profile of its activity against a broad spectrum of other kinases is not currently available. To illustrate the typical selectivity profile of a highly selective CDC7 inhibitor, this guide presents data for TAK-931, another potent and selective CDC7 inhibitor that has been more extensively characterized in the public domain.
Comparative Kinase Inhibition Profile of TAK-931
The following table summarizes the inhibitory activity of TAK-931 against its primary target, CDC7, and a selection of other kinases, demonstrating its high selectivity.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. CDC7) |
| CDC7/DBF4 | <0.3 | - |
| CDK2/cyclin E | >10,000 | >33,333 |
| Other Kinases | Generally >1,000 | >3,333 |
Data sourced from Hiraoka et al., 2019. The kinome tree depiction indicates high selectivity, with significant inhibition observed only for CDC7.
Signaling Pathway and Experimental Workflow
To determine the kinase selectivity profile, a series of biochemical assays are conducted. The general workflow for such an analysis is depicted below, followed by a diagram illustrating the central role of CDC7 in the DNA replication initiation pathway.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Caption: The role of the CDC7-DBF4 complex in initiating DNA replication and the point of inhibition by TAK-931.
Experimental Protocols
The determination of the kinase selectivity profile of an inhibitor like TAK-931 typically involves a high-throughput screening platform. A representative methodology is the KINOMEscan™ assay platform, which is a competition-based binding assay.
KINOMEscan™ Assay Protocol (Representative)
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured.
-
Reagents:
-
DNA-tagged human kinases.
-
Immobilized, broadly-selective kinase inhibitor.
-
Test compound (e.g., TAK-931) at a specified concentration (e.g., 1 µM).
-
Assay buffer.
-
-
Procedure:
-
Kinases are incubated with the test compound and the immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a DMSO control.
-
The result is typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
For hits, a dissociation constant (Kd) or an IC50 value is determined by running the assay with a range of compound concentrations.
-
In-Cell Target Engagement Assay (Example)
To confirm the activity of the inhibitor within a cellular context, assays measuring the phosphorylation of downstream targets are employed.
-
Cell Culture: Cancer cell lines (e.g., COLO 205) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the kinase inhibitor (e.g., TAK-931) for a specified period (e.g., 4 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the downstream target (e.g., phospho-MCM2) and the total protein as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
Chemiluminescence is used to visualize the protein bands, and the signal intensity is quantified.
-
-
Data Analysis: The level of phosphorylation of the target protein is normalized to the total amount of that protein and compared across different treatment concentrations to determine the cellular IC50.
Conclusion
While specific kinome-wide selectivity data for this compound is not publicly available, the data for TAK-931 serves as a strong indicator of the high selectivity that can be achieved for CDC7 kinase inhibitors.[1] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities, making such compounds promising candidates for further therapeutic development.[2] The experimental protocols outlined provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a crucial step in the drug discovery and development process.
References
Comparative Cross-Resistance Profile of (S)-LY3177833 Hydrate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel therapeutic agent is critical for predicting its clinical efficacy and identifying patient populations most likely to respond. This guide provides a comparative analysis of (S)-LY3177833 hydrate (B1144303), a potent and orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase. While direct, publicly available experimental data on the cross-resistance of (S)-LY3177833 hydrate is limited, this document outlines its mechanism of action, presents available preclinical data, and provides detailed experimental protocols to enable researchers to generate comprehensive cross-resistance profiles.
This compound is a targeted anti-cancer agent that inhibits CDC7 kinase, a key regulator of DNA replication initiation.[1] Its mechanism of action centers on preventing the phosphorylation of the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit, which is essential for the unwinding of DNA and the start of replication.[1][2] Given that dysregulation of the cell cycle and DNA replication is a hallmark of cancer, CDC7 inhibition presents a promising therapeutic strategy.[3][4] Notably, the efficacy of CDC7 inhibitors may be independent of the p53 tumor suppressor gene status, suggesting potential utility in p53-mutant cancers which are often resistant to conventional therapies.[3][5]
Quantitative Data on this compound Activity
While a comprehensive cross-resistance table cannot be constructed without specific experimental data, the following table summarizes the available in vitro and in vivo activity of this compound. This information serves as a baseline for designing and interpreting cross-resistance studies.
| Parameter | Value | Cell Line / Model | Source |
| Biochemical Potency (IC50) | 3.3 nM | Enzyme Assay (ADP production) | [1] |
| Cellular Potency (IC50) | 0.29 µM | H1299 (MCM2-S53 phosphorylation) | [1] |
| In Vivo Efficacy | Tumor growth reduction | SW620 human colorectal adenocarcinoma xenograft | [1] |
| Dosing (In Vivo) | 10, 20, and 30 mg/kg twice daily | SW620 human colorectal adenocarcinoma xenograft | [1] |
Note: The lack of publicly available data on the activity of this compound in a panel of cell lines with defined resistance mechanisms to other cytotoxic or targeted agents highlights a critical area for future investigation.
Experimental Protocols
To facilitate the generation of a comprehensive cross-resistance profile for this compound, the following detailed experimental protocols are provided.
Generation of Drug-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to common chemotherapeutic agents or other targeted therapies to serve as models for cross-resistance studies.
Methodology:
-
Cell Line Selection: Begin with a panel of relevant parental cancer cell lines (e.g., colorectal, breast, lung cancer).
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the selecting drug (e.g., doxorubicin, paclitaxel, a specific kinase inhibitor) for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the selecting drug at a concentration equal to the IC10 or IC20.
-
Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.
-
At each concentration, allow the cells to recover and resume normal growth before the next increase.
-
Maintain a parallel culture of the parental cell line in drug-free medium.
-
-
Confirmation of Resistance:
-
After several months of continuous culture (typically 6-12 months), determine the IC50 of the selecting drug in the resistant cell line. A significant increase in IC50 (typically >10-fold) compared to the parental line confirms the resistant phenotype.
-
Characterize the resistant cell line to understand the mechanism of resistance (e.g., expression of drug efflux pumps, target mutations).
-
-
Cryopreservation: Cryopreserve vials of the resistant and parental cell lines at various passages.
Cross-Resistance Profiling using Cell Viability Assays
Objective: To determine the sensitivity of drug-resistant cell lines to this compound and compare it to the sensitivity of the parental cell line.
Methodology:
-
Cell Seeding: Seed both the parental and the corresponding drug-resistant cell lines into 96-well plates at an optimized density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a period that allows for at least two to three cell doublings (typically 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration.
-
Plot the dose-response curves and determine the IC50 value for this compound in both the parental and resistant cell lines.
-
The Resistance Factor (RF) is calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line).
-
An RF value close to 1 indicates no cross-resistance.
-
An RF value significantly greater than 1 indicates cross-resistance.
-
An RF value significantly less than 1 indicates collateral sensitivity.
-
-
Western Blotting for Target Engagement
Objective: To confirm that this compound is engaging its target, CDC7, in both parental and resistant cell lines by assessing the phosphorylation of its downstream substrate, MCM2.
Methodology:
-
Cell Treatment: Treat parental and resistant cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-MCM2 (e.g., Ser53) and total MCM2. A loading control (e.g., GAPDH, β-actin) should also be included.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2. A dose-dependent decrease in this ratio indicates target engagement.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: CDC7-MCM2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Cross-Resistance Profile.
Conclusion
This compound, as a CDC7 inhibitor, holds therapeutic promise, particularly in cancers with dysregulated cell cycle control and DNA damage response pathways. While direct evidence of its cross-resistance profile is not yet widely available, the provided experimental framework offers a robust methodology for researchers to generate this critical dataset. Understanding how resistance to existing therapies impacts the efficacy of this compound, and vice versa, will be instrumental in guiding its clinical development and ultimate application in precision oncology. The potential for CDC7 inhibitors to be effective in p53-mutant tumors suggests a possible lack of cross-resistance with therapies whose efficacy is p53-dependent, a hypothesis that warrants experimental validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual apoptotic activity of a tumorigenic p53 mutant improves cancer therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (S)-LY3177833 Hydrate: A Comparative Guide to its Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro activity of (S)-LY3177833 hydrate (B1144303), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The performance of (S)-LY3177833 hydrate is compared with other notable CDC7 inhibitors, TAK-931 and XL413, across various cancer cell lines. This document is intended to serve as a valuable resource for researchers in the field of oncology and drug discovery by presenting objective experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to CDC7 Inhibition in Oncology
Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] In partnership with its regulatory subunit, Dbf4, CDC7 phosphorylates the minichromosome maintenance (MCM) complex, an essential step for the firing of replication origins and progression through the S phase of the cell cycle.[1] Dysregulation of CDC7 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[2] Inhibition of CDC7 can induce replication stress and lead to apoptosis in cancer cells, which often have compromised DNA damage checkpoints, while normal cells may undergo a reversible cell cycle arrest.[1][3] this compound is a clinical-stage small molecule inhibitor of CDC7 that has shown promise in preclinical studies.[3][4]
Comparative Efficacy of CDC7 Inhibitors
The following table summarizes the available data on the in vitro activity of this compound, TAK-931, and XL413 in various cancer cell lines. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions such as assay type and duration may vary. Direct head-to-head comparisons should be made with caution.
| Cell Line | Cancer Type | This compound | TAK-931 | XL413 | Reference(s) |
| Biochemical Assay | - | IC50: 3.3 nM | IC50: < 0.3 nM | IC50: 3.4 nM | [4][5] |
| Cellular pMCM2 Assay | - | IC50: 290 nM | - | EC50: 118 nM | [4] |
| H1299 | Non-Small Cell Lung Cancer | IC50: 0.29 µM (pMCM2-S53 inhibition) | - | - | |
| SW620 | Colorectal Adenocarcinoma | Reduces tumor growth in xenograft model | - | - | |
| Hep3B | Hepatocellular Carcinoma (TP53 mutant) | Induces senescence at 10 µM (4 days) | Induces senescence | - | [3][4] |
| Huh7 | Hepatocellular Carcinoma (TP53 mutant) | Induces senescence | Induces senescence | - | [3] |
| SNU398 | Hepatocellular Carcinoma (TP53 mutant) | Induces senescence | Induces senescence | - | [3] |
| MHCC97H | Hepatocellular Carcinoma (TP53 mutant) | Induces senescence | Induces senescence | - | [3] |
| HCCLM3 | Hepatocellular Carcinoma (TP53 mutant) | Induces senescence | Induces senescence | - | [3] |
| SK-Hep1 | Hepatocellular Carcinoma (TP53 wild-type) | No senescence induction | No senescence induction | - | [3] |
| Huh6 | Hepatoblastoma (TP53 wild-type) | No senescence induction | No senescence induction | - | [3] |
| COLO-205 | Colorectal Carcinoma | - | GI50: 30.2 nM - >10 µM (in a panel of 246 lines) | IC50: 1.1 µM | [6][7] |
| HCC1954 | Breast Ductal Carcinoma | - | - | IC50: 22.9 µM | [7] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental approaches for benchmarking CDC7 inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability and Proliferation Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound and comparator compounds on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, TAK-931, XL413 (and other relevant inhibitors)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound and comparator compounds in culture medium. A typical concentration range would be from 0.01 nM to 100 µM.
-
Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50/GI50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Target Engagement
Objective: To assess the in-cell inhibition of CDC7 kinase activity by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell lines
-
This compound and comparator compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of the inhibitors for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total MCM2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-MCM2 signal to the total MCM2 signal and the loading control to determine the extent of target inhibition.
Conclusion
This compound is a potent inhibitor of CDC7 kinase with demonstrated activity in various cancer cell lines, particularly those with TP53 mutations. While a comprehensive head-to-head comparison with other CDC7 inhibitors across a broad panel of cancer cell lines is not yet publicly available, the existing data suggests that it is a promising therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in different cancer contexts. Further research is warranted to establish a more complete in vitro activity profile and to identify predictive biomarkers for sensitivity to this novel CDC7 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Lilly Debuts Early Oncology Pipeline Data At AACR Annual Meeting [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Lilly presents first clinical data for its investigational, next-generation FRα targeting ADC in platinum-resistant ovarian cancer at the 2025 ASCO Annual Meeting (2025-06-02) | Seeking Alpha [seekingalpha.com]
- 7. researchgate.net [researchgate.net]
Navigating the Kinase Landscape: An In Vivo Efficacy Comparison of CDC7 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Cell Division Cycle 7 (CDC7) kinase has emerged as a compelling target in oncology due to its critical role in the initiation of DNA replication, a process fundamental to the proliferation of cancer cells. This guide provides an objective comparison of the in vivo efficacy of prominent CDC7 kinase inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of next-generation cancer therapies.
The inhibition of CDC7 disrupts the cell cycle, leading to replication stress and, ultimately, cell death in cancer cells, which are often highly dependent on robust DNA replication machinery.[1] This selective action provides a promising therapeutic window, sparing normal cells that can arrest in the G1 phase in response to CDC7 inhibition.[2] Several small molecule inhibitors targeting CDC7 are in various stages of preclinical and clinical development, each with a unique profile of potency and efficacy.
Comparative In Vivo Efficacy of CDC7 Kinase Inhibitors
The following table summarizes the available quantitative in vivo data for several CDC7 kinase inhibitors. It is important to note that a direct head-to-head comparison is challenging as the studies were conducted under different experimental conditions. However, this compilation provides a valuable overview of their individual anti-tumor activities.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| TAK-931 (Simurosertib) | COLO-205 (colorectal) xenograft | Not specified | Strong tumor growth inhibition | Reduced tumor cell MCM2 (S53) phosphorylation, confirming target engagement in vivo.[3] |
| XL413 | H69-AR (chemo-resistant small-cell lung cancer) xenograft | Not specified | Significantly inhibited tumor growth in combination with chemotherapy | Demonstrated synergistic effects with cisplatin (B142131) and etoposide (B1684455) in a chemo-resistant model.[4] |
| CKI-7 | PhALL3.1 (Philadelphia chromosome-positive acute lymphoblastic leukemia) systemic model | Not specified | Dose-dependent anti-tumor activity | A naturally occurring, non-ATP competitive inhibitor that can overcome multidrug resistance mechanisms.[5] |
| Novel Vertex Compound | COLO205 xenograft | Not specified | Strong tumor growth inhibition | Potent picomolar inhibition of CDC7 and complete inhibition of MCM2 (S53) phosphorylation in tumor cells.[3] |
| Dequalinium chloride | Oral cancer mouse model | Not specified | Promising anti-tumor activity | A non-ATP-competitive inhibitor that sensitizes cancer cells to platinum compounds and radiation.[6] |
Delving into the Mechanism: The CDC7 Signaling Pathway
CDC7 kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[2] The primary substrate of DDK is the minichromosome maintenance (MCM) 2-7 complex, a core component of the pre-replication complex. Phosphorylation of the MCM complex by CDC7 is a critical step for the initiation of DNA replication.[7] Inhibition of CDC7 prevents this phosphorylation event, leading to S-phase arrest and subsequent apoptosis in cancer cells.[8]
Caption: CDC7 kinase pathway and the mechanism of its inhibitors.
Experimental Protocols
A standardized experimental workflow is crucial for the in vivo evaluation of CDC7 inhibitors. The following provides a detailed methodology for a typical xenograft study.
In Vivo Xenograft Efficacy Study
1. Cell Culture and Animal Models:
- Human cancer cell lines (e.g., COLO-205, H69-AR) are cultured under standard conditions.
- Immunocompromised mice (e.g., SCID or nude mice) are used for tumor implantation.
2. Tumor Implantation:
- Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
- A specific number of cells (typically 5 x 10^6 to 10 x 10^6) are subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined average size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
4. Drug Administration:
- The CDC7 inhibitor is formulated in an appropriate vehicle.
- The drug is administered to the treatment group according to a specific dosing schedule (e.g., daily, once or twice a day) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
5. Efficacy and Toxicity Evaluation:
- Tumor volumes and body weights are monitored throughout the study. Body weight is an indicator of potential toxicity.
- The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the tumor growth in the treated groups to the control group.
6. Pharmacodynamic Analysis:
- At the end of the study, tumors may be excised for biomarker analysis to confirm target engagement. This can include measuring the phosphorylation of CDC7 substrates like MCM2 via methods such as Western blotting or immunohistochemistry.
"Cell_Culture" [label="1. Cell Culture\n(e.g., COLO-205)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Implantation" [label="2. Tumor Implantation\n(Subcutaneous)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Tumor_Growth" [label="3. Tumor Growth to\n~100-200 mm³", fillcolor="#F1F3F4", fontcolor="#202124"];
"Randomization" [label="4. Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Treatment" [label="5. Treatment Group\n(CDC7 Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Control" [label="5. Control Group\n(Vehicle)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Monitoring" [label="6. Monitor Tumor Volume\n& Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"];
"Analysis" [label="7. Data Analysis\n(TGI Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"PD_Analysis" [label="8. Pharmacodynamic Analysis\n(e.g., p-MCM2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Implantation";
"Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Randomization" -> "Control";
"Treatment" -> "Monitoring";
"Control" -> "Monitoring";
"Monitoring" -> "Analysis";
"Analysis" -> "PD_Analysis";
}
Caption: A typical experimental workflow for in vivo xenograft studies.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structural and In Silico Analysis of CDC7 Inhibitors
Cell Division Cycle 7 (CDC7) kinase has emerged as a significant target in oncology due to its essential role in the initiation of DNA replication and maintaining genomic stability.[1] As a serine-threonine kinase, CDC7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase or DDK), phosphorylates the minichromosome maintenance (MCM) 2-7 complex.[2] This action is a critical step for the assembly of the active replicative helicase, which unwinds DNA and allows synthesis to begin.[3] Overexpression of CDC7 is common in a wide range of human tumors, and cancer cells exhibit a heightened dependency on this kinase, making its inhibition a promising therapeutic strategy.[2][4]
This guide provides a structural and in silico comparison of various CDC7 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action of CDC7 Inhibitors
CDC7 inhibitors primarily function by disrupting the kinase's catalytic activity, which in turn halts the initiation of DNA replication. This leads to replication stress, the stalling of replication forks, and can ultimately trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] Most inhibitors developed to date are ATP-competitive, meaning they bind to the ATP-binding pocket of the CDC7 kinase domain, preventing the transfer of phosphate (B84403) to its substrates like the MCM complex.[2]
Inhibition of CDC7 can have a differential effect on cancerous versus normal cells. While cancer cells with compromised cell cycle checkpoints are pushed into apoptosis, normal cells often respond by arresting in the G1 phase, providing a potential therapeutic window.[2][5]
Structural and In Silico Comparison
The development of CDC7 inhibitors has been significantly aided by structural biology and computational chemistry. X-ray crystallography has revealed the three-dimensional structure of the CDC7 kinase domain, often in complex with an inhibitor, providing a blueprint for rational drug design.[6][7]
In silico methods such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity and mode of interaction for novel compounds. For instance, studies on pyrazole (B372694) derivatives have used docking to predict binding energies and identify key intermolecular interactions within the CDC7 active site, such as hydrogen bonds and hydrophobic contacts with residues like Lys90, Leu137, Asp196, Met118, and Leu184.[7][8] These computational approaches allow for the screening of large compound libraries and the optimization of lead candidates before synthesis and experimental testing.[6][9]
CDC7 Signaling Pathway in DNA Replication
The following diagram illustrates the pivotal role of the CDC7-Dbf4 complex (DDK) in the initiation of DNA replication.
Caption: The CDC7 signaling pathway in DNA replication initiation.
Quantitative Data for CDC7 Inhibitors
The potency of CDC7 inhibitors is primarily assessed through biochemical and cell-based assays, which determine the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available data for several representative CDC7 inhibitors.
Table 1: Biochemical Potency of CDC7 Inhibitors
| Compound | Type | CDC7 IC50 (nM) | Notes |
|---|---|---|---|
| PHA-767491 | Pyrrolopyridinone, ATP-Competitive | 10 | Also inhibits Cdk9 (IC50 = 34 nM).[10] |
| XL413 | Benzofuropyrimidinone, ATP-Competitive | 3.4 - 10 | Highly selective for DDK over other kinases.[10][11] |
| NMS-354 | Pyrrole derivative, ATP-Competitive | 3 | Orally available, potent in blocking cell proliferation.[12] |
| TAK-931 | ATP-Competitive | - | Orally active, selective CDC7 inhibitor developed for clinical trials.[13] |
| PYRA-2 | Pyrazole derivative | - | Docking Score: -5.884 kcal/mol.[8] |
Note: IC50 values can vary based on specific assay conditions (e.g., ATP concentration). Direct comparison across different studies should be made with caution.[14]
Table 2: Cellular Activity of CDC7 Inhibitors
| Compound | Cell Line | Cell Proliferation IC50 (µM) |
|---|---|---|
| PHA-767491 | Colo-205 (Colon) | 1.3 |
| HCC1954 (Breast) | 0.64 | |
| XL413 | Colo-205 (Colon) | 1.1 |
| | HCC1954 (Breast) | 22.9 |
Data sourced from a comparative study.[10]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDC7/Dbf4 kinase.
-
Objective: To determine the IC50 value of a test compound against CDC7.
-
Materials:
-
Recombinant human CDC7/Dbf4 enzyme.
-
Kinase reaction buffer.
-
Substrate (e.g., recombinant MCM2 protein).
-
ATP solution (often including a radiolabeled version like [γ-³²P]ATP or [γ-³³P]ATP).[15]
-
Test inhibitor dissolved in DMSO.
-
96-well reaction plates.
-
(For radiometric assay) Phosphocellulose filter plates, wash buffer, scintillation cocktail, microplate scintillation counter.[15]
-
(For luminescence assay) ADP detection reagent (e.g., Kinase-Glo®).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the inhibitor, recombinant CDC7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[14]
-
Stop the reaction.
-
Quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[15] For luminescence assays, the amount of ADP produced is measured as a luminescent signal.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[14]
-
Cell Proliferation Assay (Cell-based Assay)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the half-maximal growth inhibition concentration (GI50 or IC50) of a test compound.[14]
-
Materials:
-
Cancer cell lines (e.g., Colo-205, HCT116).[14]
-
Complete cell culture medium.
-
Test compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin).
-
Plate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[10]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value using a non-linear regression model.[14]
-
General Workflow for CDC7 Inhibitor Evaluation
The typical workflow for discovering and validating CDC7 inhibitors involves a multi-step process from initial screening to in-depth cellular characterization.
Caption: A typical experimental workflow for CDC7 inhibitor evaluation.
Conclusion
The targeted inhibition of CDC7 kinase is a validated and compelling strategy for cancer therapy. A combination of structural biology, in silico modeling, and robust biochemical and cellular assays is essential for the discovery and development of potent and selective inhibitors. While many current inhibitors are ATP-competitive, ongoing research explores alternative mechanisms, such as disrupting the CDC7-Dbf4 protein-protein interface, to potentially improve selectivity and overcome resistance.[16] The comparative data and standardized protocols outlined in this guide provide a framework for evaluating novel CDC7 inhibitors and advancing the most promising candidates toward clinical application.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bottleneck of DNA Replication: A Comparative Guide to Clinical-Stage CDC7 Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel cancer therapies has led to a keen interest in targeting the cell division cycle 7 (CDC7) kinase. This serine/threonine kinase is a critical regulator of DNA replication initiation, and its overexpression in various cancers presents a promising therapeutic window. This guide provides a comprehensive review and comparison of CDC7 inhibitors that have entered clinical trials, presenting available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways and workflows.
Cell division cycle 7 (CDC7) is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1] In complex with its regulatory subunit, Dbf4, CDC7 phosphorylates the minichromosome maintenance (MCM) complex, a key step in activating DNA helicase and firing replication origins.[2] Cancer cells, with their high proliferation rates and often compromised DNA damage response pathways, are particularly dependent on CDC7 for their survival.[3] This dependency makes CDC7 an attractive target for anticancer therapies. Inhibition of CDC7 can lead to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, while normal cells are generally less affected.[1] A number of small molecule inhibitors targeting CDC7 have been developed and have progressed into clinical trials for various malignancies.[3][4]
Comparative Analysis of CDC7 Inhibitors in Clinical Development
The clinical landscape of CDC7 inhibitors has seen both promising advances and notable setbacks. Several candidates have entered Phase I and II trials, targeting a range of solid and hematological malignancies. The following tables summarize the available quantitative data from clinical trials of key CDC7 inhibitors.
Table 1: Efficacy of CDC7 Inhibitors in Phase I Clinical Trials
| Inhibitor (Company) | Trial Identifier | Indications | Number of Patients | Objective Response Rate (ORR) | Stable Disease (SD) |
| TAK-931 (simurosertib) (Takeda) | NCT02699749 | Advanced Solid Tumors | 80 | 5 Partial Responses (PRs) | Not explicitly quantified, but prolonged SD of ~6 and ~9 months reported in individual patients.[1] |
| LY3143921 (Eli Lilly) | NCT03096054 | Advanced Solid Tumors | 67 | 0 | 24 patients (65%) |
| SGR-2921 (Schrödinger) | NCT05961839 | Relapsed/Refractory Acute Myeloid Leukemia (AML) or High-Risk Myelodysplastic Syndromes (MDS) | N/A (Trial Discontinued) | Early evidence of monotherapy activity observed.[5] | N/A |
| TQB3824 (Chia Tai Tianqing) | N/A | Advanced Cancers | N/A | N/A | N/A |
| BMS-863233 (Bristol Myers Squibb) | CA198002 | Advanced/Metastatic Solid Tumors | 11 | Lacked clinical efficacy.[6] | N/A |
N/A: Not Available
Table 2: Safety and Tolerability of CDC7 Inhibitors in Phase I Clinical Trials
| Inhibitor | Most Common Adverse Events (All Grades) | Grade 3-4 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| TAK-931 (simurosertib) | Nausea (60%), neutropenia (56%), decreased white blood cells, decreased appetite, vomiting, diarrhea.[1][7] | Neutropenia, decreased white blood cells, leukopenia, decreased appetite.[1] | Grade 4 neutropenia.[1][7] |
| LY3143921 | Nausea (75%), orthostatic hypotension (50%), vomiting (47%), fatigue (45%), diarrhea (44%).[8][9] | 17 patients experienced Grade 3-4 AEs.[8] | Grade 3 nausea, vomiting, fatigue & hyponatremia; Grade 2 diarrhea, anorexia & lethargy.[8] |
| SGR-2921 | N/A | N/A | Two treatment-related deaths.[5][10] |
| TQB3824 | N/A | N/A | N/A |
| BMS-863233 | Drug-related AEs reported in 5 (45.5%) subjects.[6] | Drug-related Serious Adverse Events (SAEs) in 2 (18.2%) subjects.[6] | One patient (9.1%) experienced a DLT.[6] |
N/A: Not Available
Experimental Protocols of Key Clinical Trials
Understanding the methodologies employed in clinical trials is crucial for interpreting the results. Below are summaries of the experimental designs for the Phase I trials of TAK-931 and LY3143921.
TAK-931 (simurosertib) - NCT02699749
This first-in-human, open-label, dose-escalation study aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of TAK-931 in Japanese patients with advanced solid tumors.[1][2]
-
Patient Population: Adults (≥20 years) with advanced solid tumors who had received prior systemic treatment.[7] 86% of enrolled patients had stage IV disease.[7]
-
Study Design: A cohort-based dose escalation with an adaptive design using a Bayesian logistic regression model.[2]
-
Dosing Regimens: Multiple dosing schedules were evaluated, including:
-
Schedule A: Once daily for 14 days in 21-day cycles (starting at 30 mg).[2][7]
-
Schedule B: Once daily or twice daily for 7 days on, 7 days off in 28-day cycles (starting at 60 mg).[2][7]
-
Schedule D: Continuous once daily (starting at 20 mg).[2][7]
-
Schedule E: Once daily for 2 days on, 5 days off in 21-day cycles (starting at 100 mg).[2][7]
-
-
Outcome Measures: The primary endpoints were safety, tolerability, and determination of the maximum tolerated dose (MTD). Secondary endpoints included preliminary antitumor activity.[1]
-
Pharmacodynamic Assessments: Skin biopsies were taken to measure the inhibition of phosphorylated MCM2 (pMCM2), a direct substrate of CDC7, to confirm target engagement.[1]
LY3143921 - NCT03096054
This was a first-in-human, Phase Ia/Ib trial to assess the safety, tolerability, and recommended Phase 2 dose (RP2D) of LY3143921 in patients with advanced solid tumors, particularly those with TP53 mutations.[8][9]
-
Patient Population: Patients with advanced solid tumors, enriched for malignancies associated with TP53 mutations.[8][9]
-
Study Design:
-
Dosing Regimens:
-
Outcome Measures: Primary objectives were to assess safety, tolerability, MTD, and RP2D. Secondary objectives included preliminary efficacy and pharmacokinetics.[8][9]
-
Pharmacodynamic Assessments: Optional pre- and on-treatment skin and/or tumor biopsies were collected to measure biomarkers, including pMCM2.[8][9]
Visualizing the Mechanism and Process
To better illustrate the underlying biology and experimental approaches, the following diagrams were created using the DOT language for Graphviz.
Discussion and Future Outlook
The clinical development of CDC7 inhibitors has been a journey of both promise and challenge. TAK-931 (simurosertib) has shown early signs of clinical activity with a manageable safety profile, leading to the determination of a recommended Phase II dose.[2][7] In contrast, LY3143921, while well-tolerated, did not demonstrate significant monotherapy clinical activity in its Phase I trial, suggesting that combination strategies may be necessary to unlock its therapeutic potential.[8][9]
The discontinuation of SGR-2921 due to treatment-related deaths underscores the potential for significant toxicity with this class of drugs and highlights the importance of careful patient selection and safety monitoring.[5][10] Similarly, the termination of the BMS-863233 trial due to unfavorable pharmacokinetics and lack of efficacy serves as a reminder of the hurdles in drug development.[6]
Preclinical data for TQB3824 appears promising, showing potent antitumor efficacy in models with CDC7 overexpression.[11] The translation of these preclinical findings into the clinical setting will be eagerly watched.
Looking ahead, the future of CDC7 inhibitors in oncology will likely involve a multi-pronged approach. Identifying predictive biomarkers to select patients most likely to respond will be critical. Given the role of CDC7 in the DNA damage response, rational combination therapies with other agents, such as chemotherapy or PARP inhibitors, may enhance efficacy and overcome resistance. As our understanding of the intricate roles of CDC7 in cancer biology deepens, so too will our ability to effectively harness the therapeutic potential of its inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Schrödinger, Inc. - Schrödinger Announces Discontinuation of SGR-2921 Program [ir.schrodinger.com]
- 6. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 7. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for (S)-LY3177833 Hydrate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling novel compounds like (S)-LY3177833 hydrate (B1144303) must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. Given that specific disposal information for every research chemical is not always readily available, a conservative approach based on established hazardous waste management principles is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (S)-LY3177833 hydrate and similarly uncharacterized research chemicals.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) if available. If an SDS is not accessible, the compound should be treated as a hazardous substance. Always handle the material in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process that ensures the safety of laboratory personnel and the protection of the environment.[4]
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[5][6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams.[4][7] Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips).[6]
-
Liquid Waste: Solutions containing this compound. It is best practice to separate halogenated and non-halogenated solvent wastes.[7]
-
Sharps: Needles, syringes, or broken glassware contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use containers that are chemically resistant and have secure, leak-proof lids.[5][9] For liquid waste, ensure the container material is compatible with the solvent used.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5][10] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[10]
-
Appropriate hazard pictograms if known.
-
3. Safe Storage of Waste:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]
-
Secondary Containment: Liquid waste containers should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[5][9]
-
Incompatible Materials: Ensure that the waste storage area does not contain incompatible chemicals.[9]
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][9]
-
Rinsate Collection: The first rinsate, and for highly toxic substances, the first three rinses, must be collected and disposed of as hazardous liquid waste.[9]
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels are removed or defaced.[5][11]
5. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal.[6] Contact them to schedule a pickup for your properly labeled and sealed waste containers.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.[6][8]
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [5][8][12]
Quantitative Data Summary
| Waste Type | Container Requirement | Key Labeling Information | Disposal Method |
| Solid Waste | Sealable, chemically resistant container | "Hazardous Waste", "this compound", Date, PI Name, Lab Location | EHS Pickup |
| Liquid Waste | Screw-cap, leak-proof, chemically compatible bottle within secondary containment | "Hazardous Waste", "this compound", Solvent(s), Concentration, Date, PI Name, Lab Location | EHS Pickup |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste - Chemically Contaminated Sharps", "this compound", Date, PI Name, Lab Location | EHS Pickup |
| Empty Containers | N/A | Labels removed or defaced | Regular trash after triple rinsing |
| Rinsate from Containers | Screw-cap, leak-proof, chemically compatible bottle | "Hazardous Waste", Rinsate of "this compound", Solvent(s), Date, PI Name, Lab Location | EHS Pickup |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling (S)-LY3177833 Hydrate
Researchers and drug development professionals handling (S)-LY3177833 hydrate (B1144303) must adhere to strict safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling (S)-LY3177833 hydrate. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles | OSHA 29 CFR 1910.133, EN166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound | |
| Body Protection | Laboratory coat or chemical-resistant coveralls | Protects skin from accidental spills and contamination | |
| Respiratory Protection | NIOSH/MSHA approved respirator (if dust is generated) | Prevents inhalation of airborne particles in poorly ventilated areas |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Minimize dust generation during handling and weighing.
-
Wash hands thoroughly after handling the compound.[2]
Storage:
-
Store in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Dispose of the waste material according to institutional and local regulations.
Disposal Plan:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of the contents and container at an approved waste disposal facility.[3]
-
Prevent the compound from entering drains, sewers, or waterways.[1][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
This structured approach ensures that all necessary safety precautions are taken at each stage of working with this compound, from preparation to disposal. Adherence to these guidelines is paramount for the protection of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
